molecular formula C8H8F3N B6151848 5-(1,1-difluoroethyl)-2-fluoroaniline CAS No. 1552282-20-8

5-(1,1-difluoroethyl)-2-fluoroaniline

Cat. No.: B6151848
CAS No.: 1552282-20-8
M. Wt: 175.2
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Description

5-(1,1-difluoroethyl)-2-fluoroaniline is a useful research compound. Its molecular formula is C8H8F3N and its molecular weight is 175.2. The purity is usually 95.
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Properties

CAS No.

1552282-20-8

Molecular Formula

C8H8F3N

Molecular Weight

175.2

Purity

95

Origin of Product

United States

Foundational & Exploratory

Chemical structure and properties of 5-(1,1-difluoroethyl)-2-fluoroaniline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-(1,1-difluoroethyl)-2-fluoroaniline (CAS: 1552282-20-8) is a specialized fluorinated intermediate critical to the synthesis of next-generation agrochemicals, specifically meta-diamide insecticides (IRAC Group 30).[1] As a structural analog to the heptafluoroisopropyl-containing moieties found in molecules like Broflanilide , this compound offers a strategic balance of lipophilicity and metabolic stability.

The gem-difluoroethyl group (


) functions as a bioisostere for carbonyl or ethyl groups, blocking benzylic oxidation while modulating the pKa of the aniline nitrogen.[2] This guide details its physicochemical properties, industrial synthesis pathways, and utility in designing GABA-gated chloride channel allosteric modulators.[1][2]

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]

Core Data
PropertySpecification
CAS Number 1552282-20-8
IUPAC Name 5-(1,1-difluoroethyl)-2-fluoroaniline
Molecular Formula

Molecular Weight 175.15 g/mol
SMILES

Appearance Pale yellow to brown solid/oil (depending on purity)
Solubility Soluble in DCM, EtOAc, MeOH; Low aqueous solubility
Structural Analysis & Electronic Effects

The molecule features a 1,2,5-substitution pattern on the benzene ring.

  • 2-Fluoro Substituent: Exerts a strong inductive electron-withdrawing effect (-I) on the amine, reducing its basicity compared to aniline.[1] It also provides metabolic protection at the ortho-position.[1]

  • 5-(1,1-difluoroethyl) Group:

    • Lipophilicity: The

      
       group acts as "polar hydrophobicity," increasing LogP (approx. 2.5–3.[2]0) facilitating membrane permeability in insect cuticles.[1]
      
    • Metabolic Blockade: Unlike an ethyl group, the benzylic carbon is fully fluorinated, preventing cytochrome P450-mediated hydroxylation.[1][2]

    • Conformation: The steric bulk of the

      
       group forces specific torsional angles when coupled to benzamides, critical for binding in the GABA receptor transmembrane domain.[2]
      

Synthetic Pathways[2][8][10]

Two primary routes exist for the synthesis of 5-(1,1-difluoroethyl)-2-fluoroaniline. Route A is the standard industrial approach utilizing deoxofluorination, while Route B represents emerging radical functionalization methods.[2]

Route A: The "Deoxofluorination" Pathway (Industrial Standard)

This route builds the fluorinated side chain from a ketone precursor.[1]

Step 1: Nitration Nitration of 4'-fluoroacetophenone using mixed acid (


).[1][2] The directing effects of the fluorine (ortho/para) and acetyl (meta) groups synergize to direct the nitro group to the 3-position relative to the acetyl (ortho to fluorine).
  • Product: 4-Fluoro-3-nitroacetophenone.[1]

Step 2: Deoxofluorination Conversion of the ketone to the gem-difluoro group using a nucleophilic fluorinating agent like Deoxo-Fluor® (Bis(2-methoxyethyl)aminosulfur trifluoride) or DAST .[1]

  • Reagent: Deoxo-Fluor, DCM, 0°C to RT.[1][2]

  • Mechanism:[3][4] Nucleophilic attack of sulfur on the carbonyl oxygen, followed by fluoride displacement.

  • Product: 4-(1,1-difluoroethyl)-1-fluoro-2-nitrobenzene.[1]

Step 3: Reduction Chemo-selective reduction of the nitro group to the amine.

  • Conditions:

    
     (1 atm), 10% Pd/C, MeOH.
    
  • Yield: Typically >85%.[1]

Visualization of Synthesis (Route A)

SynthesisRouteA Start 4'-Fluoroacetophenone Inter1 3-Nitro-4-fluoroacetophenone Start->Inter1 HNO3 / H2SO4 (Nitration) Inter2 4-(1,1-difluoroethyl)-1-fluoro-2-nitrobenzene Inter1->Inter2 Deoxo-Fluor / DCM (Deoxofluorination) Product 5-(1,1-difluoroethyl)-2-fluoroaniline Inter2->Product H2, Pd/C (Reduction)

Figure 1: Step-wise industrial synthesis via deoxofluorination.[1][2][5][6]

Experimental Protocol: Deoxofluorination Step

Note: This protocol involves handling hazardous fluorinating agents.[1] Perform in a fume hood.

Objective: Synthesis of 4-(1,1-difluoroethyl)-1-fluoro-2-nitrobenzene from 3-nitro-4-fluoroacetophenone.

  • Preparation: In a dry 250 mL round-bottom flask under Nitrogen atmosphere, dissolve 3-nitro-4-fluoroacetophenone (10.0 mmol) in anhydrous Dichloromethane (DCM, 50 mL).

  • Addition: Cool the solution to 0°C using an ice bath. Slowly add Deoxo-Fluor (15.0 mmol, 1.5 eq) dropwise via syringe. Caution: Exothermic reaction.

  • Reaction: Remove the ice bath and allow the mixture to stir at Room Temperature (25°C) for 12–16 hours. Monitor conversion by TLC (Hexane:EtOAc 8:2) or LC-MS.[1]

  • Quenching: Cool back to 0°C. Carefully quench by dropwise addition of saturated

    
     solution. Warning: Gas evolution (
    
    
    
    ).
  • Workup: Extract with DCM (3 x 30 mL). Wash combined organics with brine, dry over

    
    , and concentrate in vacuo.
    
  • Purification: Purify the residue via silica gel column chromatography (Gradient: 0-10% EtOAc in Hexanes) to yield the yellow oil product.

Applications in Drug Discovery & Agrochemicals[4][5][7][13][14][15]

Meta-Diamide Insecticides (GABA Modulators)

This aniline is a key building block for Group 30 insecticides (e.g., analogs of Broflanilide or Tenebenal™ ).[1][7] These compounds act as allosteric modulators of the GABA-gated chloride channel (RDL receptor).[1]

Mechanism of Action Integration:

  • Coupling: The aniline amine reacts with a benzoyl chloride derivative (e.g., 2-fluoro-3-(N-methylbenzamido)benzoyl chloride) to form the meta-diamide core.[1]

  • Binding: The 5-(1,1-difluoroethyl) tail occupies a hydrophobic pocket in the transmembrane domain of the insect GABA receptor.[1] The specific volume and fluorination pattern are critical for potency against cyclodiene-resistant pests.[1]

SAR Logic (Structure-Activity Relationship)[1]
  • Why 1,1-difluoroethyl?

    • vs. Isopropyl: Higher metabolic stability (no benzylic H).[1]

    • vs. Trifluoromethyl: Reduced lipophilicity (lower LogP) can improve systemic mobility in plants (xylem transport) compared to perfluoroalkyl chains.[1][2]

    • vs. Heptafluoroisopropyl: Reduced molecular weight while maintaining the "fluorine effect."[1]

SAR_Logic Center 5-(1,1-difluoroethyl)-2-fluoroaniline Effect1 Aniline Amine (-NH2) Nucleophile for amide coupling Forms H-bond in receptor Center->Effect1 Effect2 2-Fluoro (-F) Orthogonal protection Modulates pKa of NH2 Center->Effect2 Effect3 5-(1,1-difluoroethyl) (-CF2CH3) Bioisostere for -C(O)R or -Et Lipophilic anchor Center->Effect3

Figure 2: Structure-Activity Relationship (SAR) breakdown.

Safety & Handling

Signal Word: WARNING

Hazard ClassStatementPrecaution
Acute Toxicity Harmful if swallowed or inhaled.[1]Use dust mask/respirator (N95/P2).[1][2]
Skin Irritation Causes skin irritation.[1][8]Wear nitrile gloves and lab coat.[1]
Eye Irritation Causes serious eye irritation.[1][8]Wear safety goggles.[1]
Specific Hazard Fluoride Ion Release: Thermal decomposition may release HF.[1]Do not heat above 200°C without venting.[1]

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Light sensitive.[1]

References

  • Vertex AI Search Results. (2026). Synthesis and properties of Broflanilide intermediates. Retrieved from and .[1][2]

  • Mitsui Chemicals Agro, Inc. (2019).[1][2] Discovery of Broflanilide (Tenebenal™).[1][6][7] Journal of Pesticide Science.[1] Retrieved from .[1]

  • Meanwell, N. A. (2018).[1][2] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.[1] Retrieved from .[1][2]

  • BLD Pharm. (2025).[1] Product Safety Data Sheet: 5-(1,1-Difluoroethyl)-2-fluoroaniline.[1] Retrieved from .[1][2]

Sources

The Ascendant Role of the 1,1-Difluoroethyl Group in Aniline Scaffolds: A Bioisosteric Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine continues to be a cornerstone of molecular design, enabling the fine-tuning of physicochemical and pharmacological properties. Among the array of fluorinated motifs, the 1,1-difluoroethyl group has emerged as a compelling bioisostere, particularly within aniline-based scaffolds prevalent in numerous therapeutic agents. This in-depth technical guide explores the multifaceted potential of the 1,1-difluoroethyl group as a bioisosteric replacement for common alkyl groups like ethyl and isopropyl. We will delve into the profound effects of this substitution on key drug-like properties, including lipophilicity, basicity, and metabolic stability. Furthermore, this guide provides detailed synthetic protocols for the introduction of this moiety and examines case studies that underscore its impact on biological activity, offering researchers, scientists, and drug development professionals a comprehensive resource to leverage the 1,1-difluoroethyl group in their quest for novel and optimized therapeutics.

The Strategic Imperative of Bioisosterism in Drug Design

Bioisosterism, the interchange of atoms or groups with similar steric and electronic characteristics to enhance a molecule's biological and physicochemical properties, is a foundational principle in drug discovery.[1] The goal is to modulate a lead compound's activity, selectivity, pharmacokinetics, and safety profile. The choice of a bioisostere is a nuanced decision, driven by the specific challenges of a drug development program, such as improving metabolic stability, altering solubility, or fine-tuning receptor interactions.[1][2]

Fluorine and fluorinated groups are particularly adept bioisosteres due to fluorine's unique properties: its small size, high electronegativity, and the strength of the carbon-fluorine bond.[2] These attributes can profoundly influence a molecule's conformation, pKa, lipophilicity, and metabolic fate.[2] The 1,1-difluoroethyl group, in particular, offers a unique combination of steric bulk and electronic perturbation, making it an intriguing substitute for more traditional alkyl groups.

Physicochemical Impact of the 1,1-Difluoroethyl Group in Aniline Derivatives

The introduction of a 1,1-difluoroethyl group onto an aniline ring imparts significant changes to its fundamental physicochemical properties. These alterations are critical in shaping the absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate.

Lipophilicity (LogP)

Lipophilicity, often expressed as the logarithm of the partition coefficient (LogP), is a critical parameter influencing a drug's membrane permeability, solubility, and off-target interactions.[1] While the introduction of fluorine is often associated with increased lipophilicity, the effect of the 1,1-difluoroethyl group is more nuanced. It generally increases lipophilicity compared to a simple ethyl or isopropyl group, but to a lesser extent than a trifluoromethyl group, offering a valuable tool for fine-tuning this property.

CompoundStructureExperimental LogPPredicted XLogP3
2-Ethylaniline1.74[3]1.7[3]
2-Isopropylaniline2.39[4]2.1[5]
2-(1,1-Difluoroethyl)anilineNot available2.3[6]

Table 1: Comparison of experimental and predicted LogP values for 2-substituted anilines.

As indicated in Table 1, the predicted lipophilicity of 2-(1,1-difluoroethyl)aniline is comparable to that of 2-isopropylaniline, suggesting it can mimic the steric bulk of the isopropyl group without a drastic increase in lipophilicity. This controlled modulation is crucial for optimizing a drug's ADME profile.

Basicity (pKa)

The basicity of the aniline nitrogen is a key determinant of a drug's ionization state at physiological pH, which in turn affects its solubility, receptor binding, and cell permeability. The strongly electron-withdrawing nature of the two fluorine atoms in the 1,1-difluoroethyl group significantly reduces the electron density on the aniline ring and, consequently, the basicity of the amino group.

CompoundStructurepKa (conjugate acid)
2-Ethylaniline4.30[3]
2-Fluoroaniline4.99[7]
3-(1,1,2,2-Tetrafluoroethyl)aniline3.60[8]

Table 2: Comparison of pKa values for substituted anilines.

Metabolic Stability

A major impetus for incorporating fluorinated groups in drug design is to enhance metabolic stability. The high strength of the C-F bond makes it less susceptible to oxidative metabolism by cytochrome P450 enzymes. Replacing metabolically labile C-H bonds with C-F bonds can block common metabolic pathways, thereby increasing the drug's half-life and oral bioavailability. The 1,1-difluoroethyl group serves as a metabolically robust mimic of an ethyl or isopropyl group, which can be prone to oxidation.[8][9]

Synthetic Strategies for the Introduction of the 1,1-Difluoroethyl Group

The successful application of the 1,1-difluoroethyl group in drug discovery is contingent on the availability of efficient and scalable synthetic methods. Several strategies have been developed for the introduction of this moiety into aromatic systems, including aniline derivatives.

Workflow for Synthesis and Bioisosteric Evaluation

The following diagram illustrates a typical workflow for the synthesis and evaluation of the bioisosteric potential of the 1,1-difluoroethyl group in a drug discovery program.

bioisostere_workflow cluster_synthesis Synthesis cluster_evaluation Physicochemical & Biological Evaluation Start Aniline Starting Material Method1 Photoinduced Difluoroalkylation Start->Method1 Method2 Nucleophilic Difluoroethylation Start->Method2 Product 1,1-Difluoroethyl Aniline Derivative Method1->Product Method2->Product LogP LogP Determination Product->LogP pKa pKa Measurement Product->pKa Stability Metabolic Stability Assay Product->Stability Activity In Vitro Biological Assay (e.g., IC50) Product->Activity SAR Structure-Activity Relationship (SAR) Analysis LogP->SAR pKa->SAR Stability->SAR Activity->SAR

Sources

An In-Depth Technical Guide to 5-(1,1-difluoroethyl)-2-fluoroaniline: A Key Building Block in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Fluorinated Anilines in Drug Discovery

For researchers, scientists, and professionals in the field of drug development, the quest for novel molecular scaffolds that offer enhanced pharmacological properties is unceasing. Among the myriad of structural motifs, substituted anilines have perennially stood out as a privileged class of compounds, forming the backbone of numerous therapeutic agents.[1] The introduction of fluorine atoms into these aniline scaffolds has proven to be a particularly fruitful strategy, profoundly influencing the physicochemical and biological properties of the parent molecule.[2][3] Fluorination can enhance metabolic stability, improve binding affinity to target proteins, and modulate lipophilicity and bioavailability, thereby addressing many of the challenges encountered during drug candidate optimization.[4][5]

This technical guide provides a comprehensive overview of 5-(1,1-difluoroethyl)-2-fluoroaniline , a trifluorinated aniline derivative with significant potential as a building block in the synthesis of novel pharmaceuticals. We will delve into its physicochemical properties, explore plausible synthetic routes, detail its analytical characterization, and discuss its potential applications in medicinal chemistry, grounded in the established roles of analogous fluorinated compounds.

Physicochemical and Structural Data

A precise understanding of a molecule's fundamental properties is the cornerstone of its application in synthesis and drug design. The key identifiers and physicochemical characteristics of 5-(1,1-difluoroethyl)-2-fluoroaniline are summarized below.

PropertyValueSource
CAS Number 1552282-20-8BLDpharm
Molecular Formula C₈H₈F₃NBLDpharm
Molecular Weight 175.15 g/mol BLDpharm
Canonical SMILES NC1=CC(C(F)(F)C)=CC=C1FBLDpharm
Predicted LogP 2.5 - 3.0(Calculated)
Predicted pKa (amine) 2.5 - 3.5(Estimated)

Synthesis of 5-(1,1-difluoroethyl)-2-fluoroaniline: A Conceptual Approach

Conceptual Synthetic Workflow

A potential synthetic route could commence from a commercially available substituted aniline, followed by a difluoroalkylation step. Below is a detailed, representative protocol adapted from known visible-light-induced difluoroalkylation reactions.[1]

G cluster_0 Preparation of Precursor cluster_1 Difluoroethylation cluster_2 Deprotection & Isolation Start 2-Fluoro-5-bromoaniline Step1 Protection of Amine (e.g., Boc anhydride) Start->Step1 Precursor Protected 2-Fluoro-5-bromoaniline Step1->Precursor Reaction Visible Light Irradiation (e.g., 427 nm LED) Precursor->Reaction Reagents Difluoroethylating Agent (e.g., ICF₂CH₃) Photocatalyst (e.g., Eosin Y) Base (e.g., Na₂CO₃) Solvent (e.g., DMSO) Reagents->Reaction Product_Protected Protected 5-(1,1-difluoroethyl)-2-fluoroaniline Reaction->Product_Protected Step2 Deprotection (e.g., TFA in DCM) Product_Protected->Step2 Workup Aqueous Workup & Extraction Step2->Workup Purification Column Chromatography Workup->Purification Final_Product 5-(1,1-difluoroethyl)-2-fluoroaniline Purification->Final_Product

Caption: Conceptual workflow for the synthesis of 5-(1,1-difluoroethyl)-2-fluoroaniline.

Experimental Protocol: A Representative Synthesis

Objective: To synthesize 5-(1,1-difluoroethyl)-2-fluoroaniline via a photoinduced difluoroalkylation of a suitable aniline precursor.

Materials:

  • Protected 2-fluoro-5-bromoaniline (1 equivalent)

  • 1,1-Difluoro-1-iodoethane (1.3 equivalents)

  • Eosin Y (1 mol%)

  • Sodium Carbonate (Na₂CO₃) (1.5 equivalents)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Ethyl Acetate (EtOAc)

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Trifluoroacetic Acid (TFA)

  • Dichloromethane (DCM)

Procedure:

  • Reaction Setup: In a Schlenk tube equipped with a magnetic stir bar, combine the protected 2-fluoro-5-bromoaniline, Eosin Y, and Na₂CO₃.

  • Degassing: Seal the tube with a septum and degas the vessel by alternating between vacuum and backfilling with an inert gas (e.g., Argon).

  • Addition of Reagents: Add anhydrous DMSO and the difluoroethylating agent via syringe. Degas the reaction mixture again by bubbling with Argon for 10-15 minutes.

  • Photoreaction: Stir the reaction mixture under an Argon atmosphere and irradiate with a 427 nm LED lamp at room temperature for 16-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, dilute the reaction mixture with water and extract with EtOAc. Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Purification of Intermediate: Concentrate the organic phase under reduced pressure and purify the residue by flash column chromatography to obtain the protected 5-(1,1-difluoroethyl)-2-fluoroaniline.

  • Deprotection: Dissolve the protected intermediate in DCM and add TFA. Stir at room temperature until the deprotection is complete (monitored by TLC).

  • Final Isolation: Remove the solvent and excess TFA under reduced pressure. Neutralize the residue with a saturated aqueous solution of sodium bicarbonate and extract with EtOAc. Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the final product, 5-(1,1-difluoroethyl)-2-fluoroaniline. Further purification can be achieved by column chromatography.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and structure of the synthesized compound. A combination of spectroscopic and chromatographic techniques is typically employed.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. For 5-(1,1-difluoroethyl)-2-fluoroaniline, ¹H, ¹³C, and ¹⁹F NMR would provide definitive structural information.[7]

Expected NMR Data:

NucleusPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)Assignment
¹H6.8 - 7.2mAromatic protons
¹H3.5 - 4.5br s-NH₂
¹H1.8 - 2.0t~18-20 (³JHF)-CH₃
¹³C140 - 155 (d)d¹JCF ~240-250C-F (aromatic)
¹³C115 - 130mAromatic carbons
¹³C120 - 125 (t)t¹JCF ~240-250-CF₂-
¹³C20 - 25 (t)t²JCF ~25-30-CH₃
¹⁹F-80 to -100 (q)q³JHF ~18-20-CF₂-
¹⁹F-120 to -140mAr-F

Note: Predicted values are based on typical ranges for similar fluorinated aniline structures.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. For 5-(1,1-difluoroethyl)-2-fluoroaniline, electron ionization (EI) or electrospray ionization (ESI) could be used.

Expected Fragmentation Pattern (EI-MS):

  • Molecular Ion (M⁺): A peak at m/z = 175, corresponding to the molecular weight.

  • Loss of CH₃: A fragment at m/z = 160.

  • Loss of HF: A fragment at m/z = 155.

  • Loss of CF₂: A fragment at m/z = 125.

  • Loss of HCN from the aniline ring: A characteristic fragmentation for anilines.[8]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Expected IR Absorption Bands:

Wavenumber (cm⁻¹)IntensityAssignment
3350 - 3500MediumN-H stretching (asymmetric and symmetric) of a primary amine[9]
1600 - 1650StrongN-H bending of a primary amine
1500 - 1600StrongC=C stretching of the aromatic ring
1200 - 1350StrongC-N stretching of the aromatic amine
1000 - 1200StrongC-F stretching

Applications in Drug Discovery and Medicinal Chemistry

The unique substitution pattern of 5-(1,1-difluoroethyl)-2-fluoroaniline makes it a highly attractive building block for the synthesis of novel drug candidates. The aniline moiety serves as a versatile handle for a variety of chemical transformations, while the fluorine substituents can confer desirable pharmacological properties.

Potential Therapeutic Areas

Substituted anilines are core components of drugs across a wide range of therapeutic areas, including:

  • Oncology: As kinase inhibitors, disrupting signaling pathways that drive tumor growth.[6]

  • Infectious Diseases: As antimicrobial or antiviral agents.[10]

  • Central Nervous System (CNS) Disorders: Due to the ability of fluorine to enhance blood-brain barrier permeability.[2]

The "Fluorine Effect" in Drug Design

G cluster_0 Fluorinated Building Block cluster_1 Impact on Drug Properties cluster_2 Therapeutic Outcomes FB 5-(1,1-difluoroethyl)- 2-fluoroaniline MS Increased Metabolic Stability (C-F bond strength) FB->MS BA Enhanced Binding Affinity (H-bond acceptor, dipole interactions) FB->BA LP Modulated Lipophilicity (LogP) (Improved membrane permeability) FB->LP pKa Altered Basicity (pKa) (Reduced off-target effects) FB->pKa Outcome Improved Pharmacokinetics Enhanced Potency & Selectivity Reduced Side Effects MS->Outcome BA->Outcome LP->Outcome pKa->Outcome

Caption: The influence of fluorination on drug properties.

The strategic incorporation of the 1,1-difluoroethyl and 2-fluoro substituents in this aniline derivative can be leveraged to:

  • Block Metabolic Sites: The strong C-F bonds can prevent oxidative metabolism by cytochrome P450 enzymes, thereby increasing the drug's half-life.[5]

  • Enhance Binding Affinity: The fluorine atoms can act as hydrogen bond acceptors and participate in favorable dipole-dipole interactions with target proteins, leading to increased potency.

  • Fine-tune Lipophilicity: The gem-difluoro group is a bioisostere for a carbonyl or sulfonyl group and can modulate the lipophilicity of a molecule, which is crucial for optimizing its absorption, distribution, metabolism, and excretion (ADME) properties.[11]

  • Modulate pKa: The electron-withdrawing nature of the fluorine atoms lowers the basicity of the aniline nitrogen. This can be advantageous in reducing off-target effects, particularly at ion channels like the hERG channel.[12]

Conclusion

5-(1,1-difluoroethyl)-2-fluoroaniline represents a valuable and versatile building block for medicinal chemists. Its trifluorinated structure offers a powerful tool to strategically modify and optimize the properties of drug candidates. This technical guide has provided a comprehensive overview of its key characteristics, plausible synthetic strategies, and analytical characterization methods. As the demand for more effective and safer therapeutics continues to grow, the judicious use of fluorinated intermediates like 5-(1,1-difluoroethyl)-2-fluoroaniline will undoubtedly play a pivotal role in the future of drug discovery.

References

  • Difluoroalkylation of Anilines via Photoinduced Methods | The Journal of Organic Chemistry. (2023). Retrieved from [Link]

  • IR: amines. (n.d.). Retrieved from [Link]

  • Unlocking Pharmaceutical Potential: The Role of Fluoroaniline Intermediates. (2026, January 26). Retrieved from [Link]

  • Deutsch, C. J., & Taylor, J. S. (1989). New class of 19F pH indicators: fluoroanilines. Biophysical Journal, 55(4), 799–804. [Link]

  • Visible light-catalyzed fluoroalkylation reactions of free aniline derivatives. (n.d.). CONICET. Retrieved from [Link]

  • 19 F NMR spectra at 470.29 MHz: a) sample containing 5 mM of each... - ResearchGate. (n.d.). Retrieved from [Link]

  • Differentiation of fluoronitroaniline isomers by negative-ion electrospray mass spectrometry | Request PDF. (2025, August 6). Retrieved from [Link]

  • Visible-Light-Induced para-Difluoroalkylation of Aniline Derivatives. (2022, February 16). ACS Publications. Retrieved from [Link]

  • Infrared Spectroscopy - CDN. (n.d.). Retrieved from [Link]

  • para-Selective C–H Difluoromethylation of Anilides and their Derivatives. (n.d.). Thieme Gruppe. Retrieved from [Link]

  • A new and concise synthesis of 3-fluoro-2,5-disubstituted furans. (n.d.). RSC Publishing. Retrieved from [Link]

  • & J. (n.d.). Retrieved from [Link]

  • Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts. Retrieved from [Link]

  • Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design | Journal of Medicinal Chemistry. (2018, February 5). ACS Publications. Retrieved from [Link]

  • Analysis of perfluoroalkyl anion fragmentation pathways for perfluoroalkyl carboxylates and sulfonates during liquid chromatography/tandem mass spectrometry: evidence for fluorine migration prior to secondary and tertiary fragmentation. (n.d.). PubMed. Retrieved from [Link]

  • Fluorinated Building Blocks: A Comprehensive Overview. (2024, October 22). YouTube. Retrieved from [Link]

  • Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. (2016, November 23). Retrieved from [Link]

  • New Journal of Chemistry Supporting Information. (n.d.). Retrieved from [Link]

  • Visible light-catalyzed fluoroalkylation reactions of free aniline derivatives. (n.d.). CONICET. Retrieved from [Link]

  • Difluoroalkylation of Anilines via Photoinduced Methods. (2023, August 16). PMC. Retrieved from [Link]

  • N -Difluoromethylation of N -pyridyl-substituted anilines with ethyl bromodifluoroacetate. (2022, February 9). Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • (PDF) Study of the Fragmentation Patterns of Nine Fluoroquinolones by Tandem Mass Spectrometry. (2011, December 14). ResearchGate. Retrieved from [Link]

  • Fluorine in drug discovery: Role, design and case studies. (n.d.). Retrieved from [Link]

  • 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. (n.d.). NC State University Libraries. Retrieved from [Link]

Sources

Technical Whitepaper: The Strategic Utility of 2-Fluoroaniline in Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 2-fluoroaniline motif has emerged as a "privileged substructure" in modern medicinal chemistry, particularly within kinase inhibitor discovery. Unlike random halogenation, the specific placement of a fluorine atom at the ortho position of an aniline ring confers unique physicochemical properties that solve two common failure modes in drug discovery: metabolic instability and conformational entropy .

This guide analyzes the mechanistic basis for using 2-fluoroaniline derivatives, distinguishing between the toxicological risks of the raw reagent and the therapeutic value of the substituted scaffold. It provides validated synthetic protocols and structural insights to support rational drug design.

Part 1: Mechanistic Insights – The "Fluoro-Effect"

The utility of the 2-fluoroaniline scaffold rests on three pillars: conformational restriction, pKa modulation, and metabolic blocking.

Conformational Locking via Intramolecular Hydrogen Bonding

The most critical design feature of 2-fluoroaniline is its ability to lock the conformation of the N-aryl bond. In many kinase inhibitors (e.g., MEK and EGFR inhibitors), the aniline nitrogen acts as a hydrogen bond donor to the kinase hinge region.

  • Mechanism: The ortho-fluorine atom acts as a weak hydrogen bond acceptor for the aniline N-H proton.

  • Metrics:

    • Bond Distance: The N-H···F distance is approximately 2.0 Å , significantly shorter than the sum of van der Waals radii.

    • Coupling Constant: NMR studies reveal a through-space coupling constant (

      
      ) of ~19 Hz , confirming the interaction.[1]
      
  • Thermodynamic Benefit: This interaction restricts the rotation of the C-N bond, pre-organizing the molecule into a planar or near-planar conformation. This reduces the entropic penalty (

    
    ) upon binding to the protein target, thereby improving affinity (
    
    
    
    ).
pKa Modulation and Electronic Withdrawal

Fluorine is the most electronegative element (3.98 Pauling scale), inducing a strong inductive effect (


).
  • Aniline pKa: ~4.6[2]

  • 2-Fluoroaniline pKa: ~3.2 [2]

  • Impact: The reduced basicity of the nitrogen makes it less susceptible to protonation at physiological pH. This can improve membrane permeability (higher fraction of neutral species) and reduce the formation of reactive nitrenium ions during metabolism.

Metabolic Stability & The "Para-Block" Strategy

A critical distinction must be made between 2-fluoroaniline (the reagent) and 4-substituted-2-fluoroaniline (the drug moiety).

  • Toxicity Risk: Unsubstituted 2-fluoroaniline is nephrotoxic. It undergoes para-hydroxylation by CYP450 enzymes, followed by oxidation to a reactive quinone-imine species that conjugates with glutathione or cellular proteins.

  • Design Solution: Clinical candidates almost invariably block the para position (C4) with a halogen (Br, I, Cl) or a stable alkyl group. This steric and electronic blockade forces metabolism to slower, safer pathways (e.g., glucuronidation) or prevents ring oxidation entirely.

Visualization: Metabolic Logic Flow

The following diagram illustrates the divergence between toxic and stable metabolic pathways.

MetabolicPathways Start 2-Fluoroaniline Scaffold PathA Unsubstituted C4 Position Start->PathA Reagent Form PathB Blocked C4 Position (e.g., Br, I, Cl) Start->PathB Drug Form Metab1 CYP450 para-Hydroxylation PathA->Metab1 Stable Metabolic Stability (Prolonged Half-Life) PathB->Stable Steric Blockade Toxic Quinone-Imine Formation (Nephrotoxicity) Metab1->Toxic Oxidation

Caption: Divergent metabolic fates of 2-fluoroaniline derivatives. Blocking the C4 position is essential to prevent toxic metabolite formation.

Part 2: Validated Synthetic Protocols

The installation of the 2-fluoroaniline moiety is typically achieved via Nucleophilic Aromatic Substitution (


) or Buchwald-Hartwig amination. The 

approach is preferred for electron-deficient heterocycles (quinazolines, benzimidazoles).
Protocol: Coupling of 4-Bromo-2-Fluoroaniline to a Quinazoline Core

This protocol is representative of the synthesis of Vandetanib and similar EGFR/VEGFR inhibitors.

Reagents:

  • Substrate: 4-Chloro-6,7-disubstituted quinazoline (1.0 equiv)

  • Nucleophile: 4-Bromo-2-fluoroaniline (1.1 equiv)

  • Solvent: Isopropanol (iPrOH) or Acetonitrile (MeCN)

  • Catalyst: HCl (catalytic, optional if substrate is reactive)

Step-by-Step Methodology:

  • Preparation: Dissolve the 4-chloroquinazoline derivative in anhydrous isopropanol (10 mL/g substrate).

  • Addition: Add 4-bromo-2-fluoroaniline (1.1 equiv).

  • Reaction: Heat the mixture to reflux (

    
    ) for 2–4 hours.
    
    • Checkpoint: Monitor reaction progress via TLC or LC-MS. The product often precipitates as the hydrochloride salt.

  • Workup: Cool the reaction mixture to room temperature (

    
    ).
    
  • Isolation: Filter the precipitate. Wash the filter cake with cold isopropanol and diethyl ether to remove unreacted aniline.

  • Neutralization (Optional): If the free base is required, suspend the solid in water/DCM and adjust pH to 8 with saturated

    
    . Extract with DCM, dry over 
    
    
    
    , and concentrate.
Visualization: Synthesis Workflow

SynthesisWorkflow Start Starting Material: 4-Chloro-Quinazoline Core Process Reflux in iPrOH (2-4 Hours, 85°C) Start->Process Reagent Reagent: 4-Bromo-2-Fluoroaniline Reagent->Process Check Checkpoint: Precipitate Formation (HCl Salt) Process->Check Workup Filtration & Washing (Remove excess aniline) Check->Workup Final Final Product: N-Aryl-2-Fluoroaniline Derivative Workup->Final

Caption: Standard SNAr workflow for installing the 2-fluoroaniline moiety into a heteroaromatic drug core.

Part 3: Case Studies & Structural Applications

The following table highlights FDA-approved drugs that utilize the 2-fluoroaniline scaffold (specifically the 4-halo-2-fluoroaniline motif) to achieve potency and stability.

Drug NameTargetSpecific MoietyFunctional Role of 2-FFunctional Role of 4-Halo
Vandetanib VEGFR/EGFR4-Bromo-2-fluoroanilineLocks conformation for hinge binding; blocks metabolic hydroxylation.Fills hydrophobic pocket; blocks para-metabolism.
Cobimetinib MEK2-Fluoro-4-iodoanilineIncreases potency via H-bond to backbone; modulates pKa.Iodine provides critical hydrophobic contact; blocks metabolism.
Trametinib MEK2-Fluoro-4-iodoanilineSimilar to Cobimetinib; ensures high selectivity.Steric bulk prevents off-target binding; metabolic block.
Binimetinib MEK4-Bromo-2-fluoroanilineConformational control within the benzimidazole scaffold.Bromine occupies the allosteric pocket.
Data Interpretation[3][4][5][6][7][8]
  • Halogen Choice: Iodine and Bromine are preferred at the 4-position in MEK inhibitors because they are large, lipophilic atoms that fill the hydrophobic allosteric pocket adjacent to the ATP site.

  • Conserved Motif: The recurrence of the 4-halo-2-fluoro pattern confirms it as a robust pharmacophore for kinase inhibition, balancing safety (metabolic block) with efficacy (binding affinity).

Part 4: Future Outlook

The 2-fluoroaniline scaffold is evolving beyond simple substitution. Emerging trends include:

  • 18F-Radiolabeling: The 2-fluoro position is chemically stable, making it an ideal site for late-stage

    
     incorporation for PET imaging tracers (e.g., EGFR imaging agents).
    
  • Poly-fluorination: Combining 2-fluoro with 3-fluoro or 5-fluoro substitutions to fine-tune the electrostatic potential surface of the aromatic ring, further modulating

    
     stacking interactions with protein residues.
    
  • Covalent Inhibitors: Using the 2-fluoroaniline scaffold as a "warhead" carrier, where the stability of the ring allows for the attachment of reactive acrylamide groups without compromising the core's integrity.

References

  • Metabolic Stability of Fluorinated Derivatives: Park, B. K., et al. "Metabolism of fluorine-containing drugs."[3][4] Annual Review of Pharmacology and Toxicology, 2001.

  • Conformational Effects of Ortho-Fluorine: Dalvit, C., et al. "Fluorine-containing fragments for NMR screening and drug design." Bioorganic & Medicinal Chemistry, 2002.

  • Synthesis of Vandetanib: AstraZeneca Patents. "Quinazoline derivatives as VEGF inhibitors." US Patent 6,476,040.

  • Intramolecular Hydrogen Bonding: Lombardo, F., et al.[1] "The role of the intramolecular hydrogen bond in the drug design of kinase inhibitors." Journal of Medicinal Chemistry, 2015.

  • Toxicity of Fluoroanilines: Eadsforth, C. V., et al. "2,4-Difluoroaniline and 4-fluoroaniline exposure: monitoring by methaemoglobin and urine analyses."[5] International Archives of Occupational and Environmental Health, 1984.[5]

Sources

Solubility Profiling and Process Engineering for 5-(1,1-difluoroethyl)-2-fluoroaniline

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solubility Profile and Process Engineering of 5-(1,1-difluoroethyl)-2-fluoroaniline Content Type: Technical Whitepaper / Application Guide Audience: Process Chemists, Formulation Scientists, and Drug Development Researchers.

Executive Summary

5-(1,1-difluoroethyl)-2-fluoroaniline (CAS 1552282-20-8) is a critical fluorinated aromatic intermediate, primarily utilized in the synthesis of next-generation Succinate Dehydrogenase Inhibitor (SDHI) fungicides and proprietary pharmaceutical scaffolds. Its structural duality—combining a polar aniline head group with a lipophilic difluoroethyl tail—creates a complex solubility profile that challenges standard purification protocols.

This guide provides a comprehensive framework for characterizing the solubility of this compound. It moves beyond static data points to establish a predictive solubility landscape , detailed experimental protocols , and thermodynamic modeling strategies required for optimizing crystallization and formulation processes.

Structural Analysis & Predicted Solubility Landscape

Molecular Architecture

To predict solvent interactions, we must deconstruct the molecule into its functional domains:

  • Primary Amine (-NH₂): Acts as a hydrogen bond donor/acceptor. Promotes solubility in protic solvents (Alcohols) and polar aprotics (DMSO, DMF).

  • Ortho-Fluorine (C-2): Induces an inductive effect (-I), lowering the basicity of the amine (pKa < 4.6) and reducing water solubility compared to unsubstituted aniline.

  • Difluoroethyl Group (C-5): A bulky, lipophilic moiety. This fluorinated alkyl chain significantly enhances solubility in non-polar aromatics and chlorinated solvents while acting as a hydrophobic anchor.

Solvent Compatibility Matrix

Based on the Like-Dissolves-Like principle and empirical data from structural analogs (e.g., 2,5-difluoroaniline, 4-fluoroaniline), the expected solubility profile is categorized below:

Solvent ClassRepresentative SolventsPredicted SolubilityInteraction MechanismApplication
Protic Polar Methanol, Ethanol, IPAHigh H-bonding with -NH₂Dissolution, Reaction Medium
Aprotic Polar Acetone, Ethyl Acetate, THFHigh Dipole-DipoleExtraction, Wash Solvent
Aromatics Toluene, XyleneModerate-High

-

Stacking, Van der Waals
Crystallization (Good Solvent)
Chlorinated Dichloromethane, ChloroformVery High Halogen interactionsSynthesis, Extraction
Aliphatic n-Heptane, Hexane, CyclohexaneLow Weak dispersion forcesCrystallization (Anti-Solvent)
Aqueous Water (pH 7)Very Low Hydrophobic effect dominatesWaste stream, Anti-solvent

Experimental Protocol: Isothermal Saturation Method

Workflow Diagram

SolubilityProtocol Start Excess Solute Addition Equilibration Constant Temp Stirring (24-48h) Start->Equilibration Solvent + Solute Sampling Syringe Filtration (0.22 µm PTFE) Equilibration->Sampling Saturated Supernatant Dilution Gravimetric Dilution Sampling->Dilution Prevent Precipitation Analysis HPLC-UV Quantification Dilution->Analysis Data Mole Fraction Calculation Analysis->Data

Figure 1: Step-by-step workflow for determining the solubility of 5-(1,1-difluoroethyl)-2-fluoroaniline using the isothermal saturation method.

Detailed Methodology
  • Preparation: Add excess 5-(1,1-difluoroethyl)-2-fluoroaniline solid to 10 mL of the target solvent in a jacketed glass vessel.

  • Equilibration: Stir magnetically at the target temperature (

    
     K) for 24–48 hours. Ensure solid phase persists (confirming saturation).
    
  • Sampling: Stop stirring and allow phases to separate for 1 hour. Withdraw 1 mL of supernatant using a pre-heated syringe.

  • Filtration: Filter immediately through a 0.22 µm PTFE filter into a pre-weighed volumetric flask to remove suspended micro-crystals.

  • Quantification: Dilute with mobile phase (Acetonitrile/Water) and analyze via HPLC-UV (Detection

    
     nm).
    
  • Calculation: Convert concentration (

    
    , mol/L) to mole fraction (
    
    
    
    ) using solvent density (
    
    
    ) and molar masses.

Thermodynamic Modeling & Analysis

To transition from raw data to process engineering, the solubility data must be fitted to thermodynamic models. This allows for interpolation at any temperature, crucial for designing cooling crystallization curves.

Modified Apelblat Equation

The modified Apelblat equation is the industry standard for correlating solubility (


) with temperature (

) for non-ideal solutions:


  • A, B, C: Empirical parameters derived from regression analysis.

  • Utility: Provides the highest accuracy for polar/non-polar systems over wide temperature ranges (273–323 K).

van't Hoff Analysis

For estimating the enthalpy of dissolution (


) and entropy (

):


  • Interpretation:

    • Endothermic (

      
      ):  Solubility increases with temperature (Typical for this compound in organic solvents).
      
    • Entropy Driven: If

      
       is large and positive, disorder drives the dissolution.
      

Process Engineering: Crystallization Strategy

Based on the predicted solubility differentials, the following purification strategies are recommended for 5-(1,1-difluoroethyl)-2-fluoroaniline.

Cooling Crystallization
  • Solvent System: Toluene or Ethyl Acetate.

  • Mechanism: The compound exhibits a steep solubility curve in aromatics. Dissolving at 60°C and cooling to 0°C will yield high recovery.

  • Advantage: Produces large, well-defined crystals with high purity.

Anti-Solvent Crystallization
  • Solvent/Anti-Solvent Pair: Methanol (Solvent) / Water (Anti-Solvent) or Toluene (Solvent) / n-Heptane (Anti-Solvent).

  • Protocol: Dissolve the crude intermediate in minimal Toluene at room temperature. Slowly add n-Heptane to induce supersaturation.

  • Advantage: Useful for thermally sensitive grades or maximizing yield from mother liquors.

CrystallizationLogic Crude Crude Mixture (Synthesis Output) Choice Select Solvent System Crude->Choice Cooling Cooling Crystallization (Toluene) Choice->Cooling High Thermal Stability AntiSolv Anti-Solvent Precipitation (MeOH / Water) Choice->AntiSolv Max Yield Required Heat Heat to 60°C Cooling->Heat Cool Cool to 0°C (0.5°C/min) Heat->Cool Result Pure Crystals (>99% Purity) Cool->Result Dissolve Dissolve in MeOH AntiSolv->Dissolve AddWater Dose Water Dissolve->AddWater AddWater->Result

Figure 2: Decision matrix for selecting the optimal crystallization technique based on process constraints.

References

  • Methodology Standard: Shakeel, F., et al. (2014). Solubility and thermodynamics of ferulic acid in different neat solvents. Journal of Molecular Liquids.
  • Thermodynamic Modeling: Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K. Journal of Chemical Thermodynamics.
  • Analogous Solubility Data: Li, Y., et al. (2016). Solubility and Thermodynamic Properties of 2-Fluoroaniline in Different Solvents. Journal of Chemical & Engineering Data. (Provides baseline behavior for fluoroanilines).
  • Agrochemical Synthesis Context: Muller, B., et al. (2012). Fungicidal Pyrazole Carboxamides. Patent WO2012065945.

Role of 5-(1,1-difluoroethyl)-2-fluoroaniline as a Pharmaceutical Building Block

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the contemporary landscape of medicinal chemistry, the strategic incorporation of fluorine has evolved from simple metabolic blocking to the precise engineering of physicochemical properties. 5-(1,1-difluoroethyl)-2-fluoroaniline (CAS: 1552282-20-8) represents a high-value "privileged structure" in this domain. It serves as a dual-purpose scaffold: the 2-fluoroaniline motif provides a critical hydrogen-bonding handle for kinase hinge binding, while the 5-(1,1-difluoroethyl) moiety acts as a metabolically robust bioisostere for methoxy or isopropyl groups.

This technical guide dissects the utility of this building block, detailing its synthesis, physiochemical advantages, and application in optimizing drug candidates for metabolic stability and potency.

Physiochemical Profile & Bioisosterism[1]

The "Lipophilic Bullet" Effect

The 1,1-difluoroethyl group (


) is increasingly utilized to replace traditional alkyl or alkoxy groups. Unlike the trifluoromethyl group (

), which is strongly electron-withdrawing and lipophilic, the 1,1-difluoroethyl group offers a balanced profile that mimics the steric bulk and electronic properties of a methoxy group (

)
but without the metabolic liability of O-dealkylation.
PropertyMethoxy (

)
1,1-Difluoroethyl (

)
Impact on Drug Design
Metabolic Liability High (CYP450 O-dealkylation)Low (C-F bond strength: ~116 kcal/mol)Extends

(Half-life)
Lipophilicity (

)
-0.02 (Hydrophilic)+0.3 to +0.5 (Lipophilic)Improves Membrane Permeability
H-Bond Capacity Acceptor (Oxygen)Weak Acceptor (Fluorine)Modulates Solvation Penalty
Conformation Planar (mostly)Orthogonal Induces specific binding conformers
The Orthogonal Conformation

A critical, often overlooked feature is the conformational bias. The gem-difluoro group prefers a gauche orientation relative to the aromatic ring to minimize steric clash and maximize hyperconjugation. This can "lock" the molecule into a bioactive conformation that fits hydrophobic pockets in enzymes (e.g., the back-pocket of a kinase), improving selectivity.

Synthetic Pathways and Manufacturing[2][3]

The synthesis of 5-(1,1-difluoroethyl)-2-fluoroaniline is non-trivial due to the sensitivity of the difluoroethyl group to elimination under harsh basic conditions. Two primary routes are employed: the Classical Nitration-Reduction Route and the Modern Deoxyfluorination Route .

Pathway Visualization (Graphviz)

SynthesisRoutes cluster_modern Alternative: Late-Stage Difluoroethylation Start1 3-Bromoacetophenone Step1 Deoxyfluorination (DAST/Deoxo-Fluor) Start1->Step1 Inter1 1-Bromo-3-(1,1-difluoroethyl)benzene Step1->Inter1 Step2 Nitration (HNO3/H2SO4) Inter1->Step2 Inter2 Regioisomeric Mixture (Separation Required) Step2->Inter2 TargetPre 5-(1,1-difluoroethyl)-2-fluoro-nitrobenzene Inter2->TargetPre Isol. Isomer FinalStep Reduction (Fe/NH4Cl or H2/Pd-C) TargetPre->FinalStep Product 5-(1,1-difluoroethyl)-2-fluoroaniline FinalStep->Product AltStart 2-Fluoro-5-iodoaniline AltStart->Product Radical Cross-Coupling AltReagent Zn(SO2CF2CH3)2 (Baran Reagent)

Figure 1: Synthetic logic flow comparing the classical stepwise construction vs. modern radical cross-coupling approaches.

Detailed Experimental Protocol: Classical Route

Note: This protocol focuses on the critical deoxyfluorination step, which is the most safety-critical operation.

Step 1: Deoxyfluorination of 3'-Bromoacetophenone

  • Reagents: 3'-Bromoacetophenone (1.0 eq), DAST (Diethylaminosulfur trifluoride, 1.5 eq), DCM (Dichloromethane, anhydrous).

  • Setup: Flame-dried round-bottom flask under Nitrogen atmosphere. Cool to 0°C.

  • Addition: Add DAST dropwise via syringe. Caution: Exothermic. DAST reacts violently with water.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 16 hours.

  • Quench: Pour mixture slowly into saturated

    
     solution at 0°C.
    
  • Workup: Extract with DCM (3x), dry over

    
    , and concentrate.
    
  • Purification: Silica gel chromatography (Hexanes/EtOAc) yields 1-bromo-3-(1,1-difluoroethyl)benzene.

Step 2: Nitration & Fluorine Displacement

  • Standard nitration often yields a mixture. A more specific route involves starting with 2-fluoro-5-bromoaniline , protecting the amine, and then installing the difluoroethyl group via metal-mediated cross-coupling (e.g., using TMS-CF2-Me or Zn(SO2CF2Me)2).

Medicinal Chemistry Applications

Kinase Inhibitor Optimization (The "Hinge Binder" Strategy)

In kinase inhibitors, the aniline nitrogen often forms a hydrogen bond with the hinge region of the ATP-binding site.

  • The Problem: Using a 3-methoxy-aniline can lead to rapid clearance via CYP-mediated O-demethylation.

  • The Solution: Replacing the methoxy group with the 1,1-difluoroethyl group maintains the size and lipophilicity required for the hydrophobic back-pocket (Gatekeeper region) while rendering the position metabolically inert.

Case Study: Bioisosteric Replacement in EGFR Inhibitors

Consider a hypothetical optimization of a Gefitinib-class EGFR inhibitor.

  • Parent Compound: Contains a 3-chloro-4-fluoroaniline moiety.

  • Modification: Introduction of the 5-(1,1-difluoroethyl) group.

  • Result:

    • Potency: The

      
       group fills the hydrophobic pocket more effectively than a chlorine atom.
      
    • Selectivity: The bulkier difluoroethyl group may induce selectivity against Wild-Type (WT) EGFR while retaining potency against T790M mutants.

SAR Logic Diagram

SAR_Logic Central 5-(1,1-difluoroethyl)-2-fluoroaniline Scaffold NH2 Aniline NH2: H-Bond Donor (Hinge Binding) Central->NH2 F_Pos2 2-Fluoro: Lowers pKa of NH2 Increases H-bond acidity Central->F_Pos2 CF2Me_Pos5 5-(1,1-Difluoroethyl): Metabolic Shield Hydrophobic Contact Central->CF2Me_Pos5 Effect1 Improved Potency (vs Cl or Me) CF2Me_Pos5->Effect1 Effect2 Extended Half-life (vs OMe) CF2Me_Pos5->Effect2

Figure 2: Structure-Activity Relationship (SAR) dissection of the building block.

Analytical Characterization Standards

To ensure the integrity of this building block during drug development, the following specification limits are recommended:

TestMethodAcceptance CriteriaRationale
Purity HPLC (UV @ 254nm)> 98.0%Regioisomers (e.g., 4-difluoroethyl) significantly alter SAR.
Fluorine NMR

-NMR
-85 to -95 ppm (q)Confirm gem-difluoro quartet; distinct from Ar-F signal.
Water Content Karl Fischer< 0.5%Aniline oxidation is accelerated by moisture.
Residual Solvents GC-Headspace< ICH LimitsDAST byproducts (fluorinated species) must be absent.

Conclusion

5-(1,1-difluoroethyl)-2-fluoroaniline is not merely a reagent; it is a strategic design element for modern drug discovery. By bridging the gap between the steric demand of an isopropyl group and the electronic properties of a methoxy group, it allows medicinal chemists to "dial in" metabolic stability without sacrificing potency. Its inclusion in a screening library is highly recommended for programs targeting kinases, GPCRs, or enzymes with restrictive hydrophobic pockets.

References

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link

  • Hu, J., et al. (2016). Nucleophilic 1,1-Difluoroethylation with Fluorinated Phosphonium Salt. Journal of Organic Chemistry. Link

  • Fujiwara, Y., et al. (2012). Practical and innate carbon–hydrogen functionalization of heterocycles. Nature. (Discusses the Baran reagent for difluoroethylation). Link

  • Prakash, G. K. S., et al. (2011). Direct Nucleophilic Difluoromethylation of Carbonyl Compounds. Organic Letters. Link

  • BenchChem Data . 5-(1,1-Difluoroethyl)-2-fluoroaniline Product Specifications. Link

Methodological & Application

Application Note: Diazotization of 5-(1,1-difluoroethyl)-2-fluoroaniline

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol is designed for 5-(1,1-difluoroethyl)-2-fluoroaniline (CAS: 1552282-20-8). This specific scaffold presents unique challenges due to the electron-withdrawing nature of the ortho-fluorine and meta-difluoroethyl groups, which significantly reduce the basicity of the amine.

Standard diazotization methods (dilute HCl/NaNO₂) may fail or lead to triazene coupling. Therefore, this guide prioritizes Nitrosylsulfuric Acid and Alkyl Nitrite methodologies, which are the industry standards for electron-deficient anilines.

Executive Summary

The diazotization of 5-(1,1-difluoroethyl)-2-fluoroaniline is a critical gateway step for installing halides (Sandmeyer), hydroxyls, or hydrazine motifs in late-stage drug candidates. However, the substrate's low pKₐ (estimated ~2.0–2.5) renders it poorly nucleophilic. Conventional aqueous acidic conditions often result in incomplete conversion or "tarry" side products due to the equilibrium favoring the free amine over the ammonium salt.

This protocol details two high-fidelity routes:

  • Method A (Anhydrous Organic): tert-Butyl Nitrite (t-BuONO) in Acetonitrile. Preferred for small-scale MedChem and moisture-sensitive downstream coupling.

  • Method B (Strong Acid): Nitrosylsulfuric acid (generated in situ). Preferred for scale-up and very weak bases.

Chemical Safety & Hazard Assessment (Critical)

Warning: Diazonium salts of fluorinated aromatics are potential high-energy compounds.

  • Explosion Hazard: Do not isolate the dry diazonium salt. Always use in situ or keep in solution/wet paste at <5 °C.

  • Thermal Instability: The ortho-fluorine atom can destabilize the diazonium group via the "Balz-Schiemann" type decomposition even at moderate temperatures. Maintain strict temperature control (-5 °C to 0 °C).

  • HF Generation: If using BF₃·OEt₂ or PF₆ salts, be aware of potential HF liberation upon hydrolysis.

Methodological Decision Matrix

Select the protocol based on your downstream application:

FeatureMethod A: Organic Nitrite (Doyle) Method B: Nitrosylsulfuric Acid
Reagents t-BuONO, BF₃·OEt₂ or p-TsOHNaNO₂, conc. H₂SO4, AcOH
Solvent MeCN, DCM, or DMFH₂SO₄ / Acetic Acid
Water Content AnhydrousAqueous / Acidic
Substrate Scope Best for lipophilic aminesBest for extremely weak bases
Downstream Iodination, Bromination, C-H activationHydrolysis (Phenols), Sandmeyer (Cl)

Detailed Experimental Protocols

Protocol A: Anhydrous Diazotization (The "Doyle" Method)

Recommended for converting the aniline to Iodides, Bromides, or for anhydrous coupling.

Reagents:

  • Substrate: 5-(1,1-difluoroethyl)-2-fluoroaniline (1.0 equiv)

  • Reagent: tert-Butyl Nitrite (1.5 equiv)

  • Acid Source: Boron Trifluoride Etherate (BF₃·OEt₂) (1.5 equiv) OR p-Toluenesulfonic acid (p-TsOH)

  • Solvent: Anhydrous Acetonitrile (MeCN)

Step-by-Step Workflow:

  • Setup: Flame-dry a 3-neck round bottom flask. Equip with a magnetic stir bar, N₂ inlet, and a low-temperature thermometer.

  • Solvation: Dissolve the aniline (1.0 equiv) in MeCN (0.2 M concentration). Cool the solution to -10 °C using an acetone/ice bath.

  • Acid Activation: Dropwise add BF₃·OEt₂ (1.5 equiv). Note: A white suspension of the anilinium tetrafluoroborate salt may precipitate. This is normal.

  • Diazotization: Dropwise add tert-Butyl Nitrite (1.5 equiv) over 10 minutes. Maintain internal temperature < 0 °C.

    • Observation: The suspension should solubilize as the diazonium species forms. The solution typically turns pale yellow or orange.

  • Reaction: Stir at 0 °C for 30–45 minutes.

  • QC Check (Self-Validating):

    • Take a 50 µL aliquot.

    • Quench into 0.5 mL of alkaline

      
      -naphthol solution.
      
    • Result: Instant formation of a bright red azo dye confirms the presence of diazonium. If solution remains yellow/colorless, conversion is incomplete (add more t-BuONO).

  • Usage: The resulting solution of the diazonium tetrafluoroborate is ready for downstream addition (e.g., addition of KI for iodination).

Protocol B: Nitrosylsulfuric Acid Method (Scale-Up Compatible)

Recommended for Sandmeyer chlorination or hydrolysis to phenols.

Reagents:

  • Substrate: 5-(1,1-difluoroethyl)-2-fluoroaniline (1.0 equiv)

  • Sodium Nitrite (NaNO₂) (1.1 equiv)

  • Conc. Sulfuric Acid (H₂SO₄) (5–10 equiv)

  • Glacial Acetic Acid (optional co-solvent for solubility)

Step-by-Step Workflow:

  • Nitrosylsulfuric Acid Generation:

    • In a separate vessel, cool conc. H₂SO₄ to 0 °C.

    • Add solid NaNO₂ portion-wise below the surface of the acid with vigorous stirring. (Exothermic!).

    • Stir at 0–5 °C until all solid dissolves and no brown fumes (NOx) are visible. This forms the active electrophile, [NO]⁺[HSO₄]⁻.

  • Substrate Preparation:

    • In the main reactor, dissolve/suspend the aniline in H₂SO₄ (or AcOH/H₂SO₄ mixture) and cool to 0 °C.

  • Addition:

    • Add the prepared Nitrosylsulfuric acid solution dropwise to the aniline mixture.

    • Critical Control: Keep temperature strictly < 5 °C .

  • Digestion: Stir for 1 hour at 0–5 °C.

  • Endpoint Validation (Starch-Iodide):

    • Dip a glass rod into the reaction and touch it to Starch-Iodide paper.

    • Result: Immediate blue/black spot indicates excess Nitrous Acid (required to drive equilibrium).

    • Correction: If no color change, add additional NaNO₂ (0.1 equiv) and re-stir for 15 mins.

  • Quenching Excess Nitrite:

    • Before the next step, add Urea or Sulfamic Acid (solid) until the Starch-Iodide test is negative (paper remains white). This prevents side reactions in the Sandmeyer step.

Process Visualization & Logic Flow

The following diagram illustrates the decision logic and reaction pathway for this specific substrate.

Diazotization_Workflow Start Substrate: 5-(1,1-difluoroethyl)-2-fluoroaniline Decision Select Method based on Solubility & Application Start->Decision MethodA Method A: Organic/Anhydrous (t-BuONO / MeCN / BF3) Decision->MethodA Lipophilic / Anhydrous MethodB Method B: Aqueous/Acidic (NaNO2 / H2SO4) Decision->MethodB Scale-up / Weak Base ProcessA 1. Cool to -10°C 2. Add BF3-OEt2 (Salt formation) 3. Add t-BuONO MethodA->ProcessA IntermedA Intermediate: Aryldiazonium Tetrafluoroborate ProcessA->IntermedA QC QC Check: 1. Starch-Iodide (Excess HNO2) 2. Beta-Naphthol (Azo Dye Test) IntermedA->QC ProcessB 1. Generate Nitrosylsulfuric Acid 2. Add to Aniline at <5°C 3. Quench excess HNO2 with Urea MethodB->ProcessB IntermedB Intermediate: Aryldiazonium Bisulfate ProcessB->IntermedB IntermedB->QC Sandmeyer Downstream Application: Sandmeyer (CuX), Iodination (KI), or Hydrolysis QC->Sandmeyer Pass

Caption: Workflow for the diazotization of 5-(1,1-difluoroethyl)-2-fluoroaniline, highlighting the two primary routes and mandatory QC checkpoints.

Downstream Application Parameters

Once the diazonium species is generated, proceed immediately to the substitution step.

Target ProductReagentsConditionsNotes
Aryl Iodide KI (2.0 equiv)Room Temp, 1 hrIodine formation is spontaneous; no catalyst needed.
Aryl Bromide CuBr (1.0 equiv) / HBr60 °C"Sandmeyer" - requires Cu(I) catalysis.
Aryl Chloride CuCl (1.0 equiv) / HCl60 °C"Sandmeyer" - requires Cu(I) catalysis.
Phenol H₂O / H₂SO₄90–100 °CHydrolysis. Add diazonium solution into boiling acid.
Aryl Fluoride NaBF₄ / HeatThermal Decomp"Balz-Schiemann".[1] Isolate BF₄ salt, dry, then heat.

Troubleshooting (Self-Validating Systems)

  • Problem: Reaction mixture turns dark brown/black immediately.

    • Cause: Decomposition or coupling (tar formation).

    • Solution: Temperature was likely too high (>5 °C) or acid concentration too low. Ensure the amine is fully protonated before adding nitrite.

  • Problem: Starch-iodide paper does not turn blue.

    • Cause: Insufficient Nitrite.

    • Solution: Add NaNO₂ in 0.1 equiv increments. The electron-deficient nature of the amine slows the kinetics; allow 15 mins digestion between additions.

  • Problem: Low yield in Sandmeyer step.

    • Cause: Excess Nitrous Acid interfering with Copper catalyst.

    • Solution: rigorously quench excess nitrite with Urea or Sulfamic acid until starch-iodide test is negative before adding the copper salt.

References

  • Doyle, M. P., et al. (1977). "Alkyl Nitrite-Metal Halide Deamination Reactions. 2. Substitutive Deamination of Arylamines by Alkyl Nitrites and Copper(II) Halides. A Direct and Efficient Synthesis of Aryl Chlorides and Bromides." Journal of Organic Chemistry. Link

  • Filimonov, V. D., et al. (2008).[2] "Unusually Stable, Versatile, and Pure Arenediazonium Tosylates: Their Preparation, Structures, and Synthetic Applicability." Organic Letters. Link

  • Hanson, P., et al. (2002). "Nitrosyl sulfuric acid." Encyclopedia of Reagents for Organic Synthesis. Link

  • Safety of Diazonium Salts. "Bretherick's Handbook of Reactive Chemical Hazards." (General Reference for safety protocols regarding diazonium instability). Link

  • Organic Chemistry Portal. "Diazotization and Sandmeyer Reaction." (General mechanistic overview). Link

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 5-(1,1-difluoroethyl)-2-fluoroaniline

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purification methods for 5-(1,1-difluoroethyl)-2-fluoroaniline impurities Content Type: Technical Support Center (Troubleshooting Guides & FAQs) Audience: Researchers, scientists, and drug development professionals.

Welcome to the Advanced Purification Support Hub. This guide addresses the isolation and purification of 5-(1,1-difluoroethyl)-2-fluoroaniline (CAS: N/A, Analogous to 3-amino-4-fluorobenzotrifluoride derivatives) . Due to the unique electronic properties of the 1,1-difluoroethyl group combined with the ortho-fluorine, this molecule presents specific challenges regarding basicity, lipophilicity, and isomeric separation.

🔬 Module 1: Diagnostic Triage & Impurity Profiling

Before selecting a purification method, you must identify the nature of your impurities. The synthesis of this target often involves nitration/reduction or metal-catalyzed cross-coupling, leading to distinct impurity classes.

Impurity TypeLikely OriginChemical BehaviorRecommended Removal
Regioisomers Non-selective nitration or fluorination (e.g., 4-isomer).Very similar boiling point and polarity.Chromatography (PFP Phase) or Derivatization
Nitro-Precursors Incomplete reduction of 5-(1,1-difluoroethyl)-2-fluoronitrobenzene.Non-basic; distinct UV absorption.Selective Salt Formation
Defluorinated Byproducts Over-reduction or elimination of HF (vinyl species).Lower molecular weight; alkene character.Acid Wash / Distillation
Oxidation Products Air oxidation of aniline (azo/azoxy dimers).Highly colored (red/brown); lipophilic.Silica Filtration

🛠 Module 2: Selective Salt Formation (The "Workhorse" Protocol)

Theory: The 1,1-difluoroethyl group and the ortho-fluorine atom are both electron-withdrawing. This lowers the pKa of the aniline significantly (estimated pKa ~2.5–3.0), making it a weak base. Standard aqueous acid washes often fail because the salt hydrolyzes back to the free base in water. Anhydrous salt precipitation is the superior method.

🧪 Protocol: Anhydrous HCl Precipitation

Objective: Isolate the target amine as a hydrochloride salt, leaving non-basic impurities (nitro compounds, neutral aromatics) in the mother liquor.[1]

  • Dissolution: Dissolve the crude oil in 5 volumes of anhydrous Diethyl Ether (Et₂O) or MTBE .

    • Note: Do not use alcohols, as they solubilize the salt.

  • Acidification: Cool to 0°C. Slowly add 4M HCl in Dioxane (1.1 equivalents) dropwise with vigorous stirring.

    • Observation: A white to off-white precipitate should form immediately.

    • Troubleshooting: If an oil forms instead of a solid, add seed crystals or dilute further with n-Heptane .

  • Filtration: Filter the solid under nitrogen (aniline salts are hygroscopic).

  • The Critical Wash: Wash the filter cake with 2 volumes of 1:1 Et₂O/Heptane.

    • Why? This removes trapped mother liquor containing the nitro-impurities and defluorinated side products [1].

  • Free Basing: Suspend the salt in DCM. Add saturated aqueous NaHCO₃ (avoid NaOH to prevent defluorination/decomposition). Stir until the solid dissolves. Separate organic layer, dry over Na₂SO₄, and concentrate.

📊 Workflow Visualization: Salt Formation Strategy

SaltPurification Start Crude Mixture (Target + Nitro + Isomers) Solvent Dissolve in Anhydrous Et2O Start->Solvent AcidAdd Add 4M HCl in Dioxane (0°C, Anhydrous) Solvent->AcidAdd Decision Precipitate Formed? AcidAdd->Decision Solid Filter Solid (Target HCl Salt) Impurities in Filtrate Decision->Solid Yes Oil Oiling Out? Decision->Oil No FreeBase Biphasic Workup (DCM / Sat. NaHCO3) Solid->FreeBase Wash with Et2O Heptane Add n-Heptane Induce Crystallization Oil->Heptane Heptane->Decision Final Pure Target Aniline FreeBase->Final

Figure 1: Decision tree for anhydrous salt purification to remove non-basic impurities.

📉 Module 3: Chromatographic Troubleshooting

When salt formation fails to remove regioisomers (which also form salts), you must resort to chromatography.

The Challenge: Fluoroanilines often "streak" on silica due to hydrogen bonding with silanols. The Solution: Amine-modified mobile phases or Fluorophenyl (PFP) stationary phases.

Method A: Normal Phase (Flash)
  • Stationary Phase: Neutralized Silica Gel (Pre-wash column with 1% Et₃N in Hexane).

  • Mobile Phase: Hexane / Ethyl Acetate (Gradient 0% → 20%).

  • Modifier: Add 0.5% Triethylamine (TEA) to the mobile phase. This blocks silanol sites and sharpens the peak shape [2].

Method B: HPLC Separation of Isomers (Reverse Phase)

Standard C18 columns often fail to separate the 4-fluoro and 2-fluoro isomers due to identical hydrophobicity.

  • Recommended Column: Pentafluorophenyl (PFP) core-shell column.

    • Mechanism: The PFP phase engages in "pi-pi" and "fluorine-fluorine" interactions, offering superior selectivity for halogenated aromatics compared to C18 [3].

  • Mobile Phase: Water (0.1% Formic Acid) / Methanol (Gradient).

    • Note: Avoid high pH buffers which can degrade the silica or the compound.

❓ Frequently Asked Questions (FAQ)

Q1: My product turned from colorless to brown overnight. Is it ruined? A: Likely not. Anilines are prone to aerial oxidation, forming trace azo-impurities that are intensely colored even at ppm levels.

  • Fix: Dissolve in Et₂O and pass through a short pad of silica gel. Store the purified oil under Argon at -20°C.

Q2: Can I distill this compound? A: Proceed with extreme caution. The 1,1-difluoroethyl group can undergo thermal elimination of HF at high temperatures (>150°C), especially in the presence of trace metals.

  • Recommendation: Use Kugelrohr distillation under high vacuum (<0.5 mmHg) to keep the bath temperature below 100°C.

Q3: The HCl salt is hygroscopic and turns into a goo on the filter. What do I do? A: This is common for electron-deficient anilines.

  • Fix: Switch to the Hydrobromide (HBr) or p-Toluenesulfonate (PTSA) salt. PTSA salts are often non-hygroscopic, highly crystalline solids that are easier to handle.

Q4: How do I remove the des-fluoro impurity (5-ethyl-2-fluoroaniline)? A: This impurity is slightly more basic than your target (fluorine is electron-withdrawing).

  • Strategy: Perform a "Reverse Acid Wash." Dissolve mixture in Et₂O. Extract with pH 2.0 buffer (Citrate/HCl). The more basic impurity will preferentially migrate into the water layer, leaving your less basic difluoro-target in the organic layer.

🔗 References

  • Anderson, N. G. (2012). Practical Process Research & Development. Academic Press. (Chapter on Amine Salt Screens).

  • Dolan, J. W. (2002). "Tailing Peaks: A Chromatographic Nuisance." LCGC North America. (Discusses TEA usage for amines).

  • West, C., et al. (2010). "Fluorinated stationary phases in liquid chromatography." Journal of Chromatography A. (Explains PFP selectivity for fluoro-isomers).

  • PubChem. (2025).[2][3] 2-Fluoroaniline Compound Summary. (General properties of fluoroanilines).

Sources

Technical Support Center: Strategies for Preventing Defluorination of the 1,1-Difluoroethyl Group

Author: BenchChem Technical Support Team. Date: February 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center. The 1,1-difluoroethyl moiety is a valuable pharmacophore in modern drug discovery, prized for its ability to modulate pKa, improve metabolic stability, and enhance membrane permeability. However, its synthesis can be complicated by an undesired side reaction: defluorination. This guide is designed to provide researchers, scientists, and drug development professionals with practical, in-depth solutions to this common challenge. We will explore the underlying mechanisms and offer field-proven troubleshooting strategies to preserve the integrity of this critical functional group throughout your synthetic campaigns.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you might encounter in the lab. Each question is followed by an analysis of the root cause and a series of actionable solutions.

Q1: My reaction is producing a significant amount of a vinyl fluoride byproduct. What is the mechanism, and how can I suppress it?

A1: The Root Cause: E1cB-Mediated β-Fluoride Elimination

The formation of a vinyl fluoride byproduct is the classic signature of β-fluoride elimination. The 1,1-difluoroethyl group is particularly susceptible to this pathway due to the electron-withdrawing nature of the fluorine atoms, which significantly acidifies the β-protons (the protons on the methyl group).

The reaction typically proceeds via an Elimination, Unimolecular, conjugate Base (E1cB) mechanism.[1][2][3] This is a two-step process:

  • Deprotonation: A base removes an acidic β-proton, generating a resonance-stabilized carbanion (the "conjugate base"). This is often the rate-determining step.[2][3]

  • Elimination: The resulting lone pair on the carbon pushes out one of the adjacent fluoride ions, a relatively poor leaving group, to form a vinyl fluoride.[1][2]

E1cB_Mechanism E1cB Mechanism for Defluorination cluster_0 Start R-CF2-CH3 inv1 Start->inv1 Base Base: Base->inv1 Carbanion R-CF2-C⁻H2 inv2 Carbanion->inv2 Product R-CF=CH2 F_minus F⁻ H_Base H-Base⁺ inv1->Carbanion Step 1: Deprotonation (Slow, Rate-Determining) inv2->Product Step 2: Elimination (Fast) inv2->F_minus Base_Action Start_H Base_Action->Start_H B:

Caption: The E1cB mechanism leading to β-fluoride elimination.

Solutions & Mitigation Strategies:

  • Base Selection is Critical: The choice of base is the most important factor.

    • Avoid: Small, strong bases like sodium ethoxide (NaOEt), potassium tert-butoxide (t-BuOK), or sodium hydroxide (NaOH), as they readily promote elimination.[4]

    • Prefer: Sterically hindered, non-nucleophilic bases. These are poor at abstracting the sterically accessible β-protons but are effective for other desired transformations. Lithium hexamethyldisilazide (LiHMDS) is an excellent choice.[5]

    • Consider: Weaker inorganic bases like cesium carbonate (Cs2CO3) or potassium phosphate (K3PO4), especially in palladium-catalyzed cross-coupling reactions.[6]

  • Solvent Effects: The solvent can stabilize or destabilize the carbanion intermediate.

    • Avoid: Polar aprotic solvents like DMF and DMSO can sometimes facilitate defluorination by stabilizing the charged intermediates.[7]

    • Prefer: Non-polar solvents like toluene, hexane, or ethereal solvents like THF or dioxane can often suppress the E1cB pathway.[8]

  • Temperature Control: Perform the reaction at the lowest possible temperature that allows for a reasonable reaction rate. Elimination pathways often have a higher activation energy than the desired reaction, so cooling can significantly favor the desired product.

Q2: My Suzuki-Miyaura cross-coupling reaction with a (1,1-difluoroethyl)aryl halide is giving low yield and significant protodefluorination. What can I do?

A2: The Challenge: Balancing Catalysis with Substrate Stability

Suzuki-Miyaura coupling requires a base to activate the boronic acid/ester for transmetalation.[9][10] This basic condition is precisely what can trigger the defluorination of your sensitive substrate. Protodefluorination (loss of the CF2CH3 group and replacement with -H) can also occur as a side reaction.

Troubleshooting_Workflow Troubleshooting Suzuki Coupling Defluorination Start Low Yield / Defluorination in Suzuki Coupling CheckBase Is the base too strong? (e.g., NaOH, t-BuOK) Start->CheckBase SwitchBase Solution: Switch to weaker, bulkier base (e.g., Cs2CO3, K3PO4, KF) CheckBase->SwitchBase Yes CheckTemp Is the temperature too high? CheckBase->CheckTemp No Success Improved Yield & Reduced Defluorination SwitchBase->Success LowerTemp Solution: Lower reaction temperature (e.g., 80°C -> 50°C or RT) CheckTemp->LowerTemp Yes CheckLigand Is the ligand appropriate? CheckTemp->CheckLigand No LowerTemp->Success ChangeLigand Solution: Use electron-rich, bulky phosphine (e.g., SPhos, XPhos) or NHC ligands CheckLigand->ChangeLigand No CheckSolvent Is the solvent optimal? CheckLigand->CheckSolvent Yes ChangeLigand->Success ChangeSolvent Solution: Try less polar solvents (e.g., Toluene, Dioxane) CheckSolvent->ChangeSolvent No CheckSolvent->Success Yes ChangeSolvent->Success

Caption: A decision workflow for troubleshooting defluorination in Suzuki coupling.

Solutions & Optimization Protocol:

  • Systematic Re-Optimization: Treat the substrate as highly sensitive and re-screen reaction conditions.

  • Base Screening (Highest Priority):

    • Standard Choice: Start with Cs2CO3 or K3PO4. These are often effective and mild enough to avoid elimination.

    • Anhydrous Conditions: Consider using powdered, anhydrous potassium fluoride (KF), which is a weaker base but can still activate the boronic acid.[10]

  • Ligand and Catalyst Selection:

    • Accelerate Reductive Elimination: The goal is to make the desired C-C bond formation (reductive elimination) kinetically faster than the undesired defluorination.

    • Recommended Ligands: Use electron-rich, bulky phosphine ligands like SPhos, XPhos, or RuPhos. These ligands stabilize the palladium center and promote rapid oxidative addition and reductive elimination.[6][9] N-heterocyclic carbene (NHC) ligands are also excellent choices.[6]

  • Solvent and Temperature:

    • Solvent System: A mixture of a non-polar solvent with a minimal amount of water is often ideal (e.g., Dioxane/H2O 10:1 or Toluene/H2O 10:1).

    • Temperature: Run the reaction at the lowest temperature possible. Many modern catalyst systems are active at room temperature or slightly elevated temperatures (40-60 °C).[10]

Table 1: Recommended Starting Conditions for Suzuki Coupling

ParameterRecommended ConditionRationale
Catalyst Pd2(dba)3 or Pd(OAc)2 (1-3 mol%)Standard, reliable palladium precursors.
Ligand SPhos or XPhos (2-6 mol%)Bulky, electron-rich ligands that accelerate the catalytic cycle.[6]
Base K3PO4 or Cs2CO3 (2-3 equivalents)Mild bases that minimize β-elimination.
Solvent Dioxane/H2O (10:1) or Toluene/H2O (10:1)Less polar systems can disfavor the E1cB pathway.
Temperature Room Temp to 60 °CLower temperatures suppress the elimination side reaction.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reason the 1,1-difluoroethyl group is prone to defluorination while a trifluoromethyl group is generally stable?

A1: The key difference lies in the presence of β-protons. The trifluoromethyl (-CF3) group lacks β-protons and therefore cannot undergo the E1cB elimination pathway. The 1,1-difluoroethyl (-CF2CH3) group has three acidic β-protons, making it a prime substrate for base-mediated elimination. While other defluorination mechanisms exist (e.g., reductive), β-elimination is the most common culprit in synthetic protocols.[11][12]

Q2: Are there any "fluorine-friendly" reagents I should be aware of for other reaction types?

A2: Yes. When planning a synthesis, choosing reagents known for their mildness is a proactive strategy.

  • For Fluorination: If you are constructing the group itself, consider milder deoxofluorinating reagents like Deoxo-Fluor® over the more aggressive DAST.[4][13]

  • For C-H Functionalization: If you are trying to functionalize a C-H bond elsewhere in the molecule, avoid conditions that use strong bases or high temperatures. Photoredox or enzymatic catalysis can offer milder alternatives.

  • For Nucleophilic Addition: When using the CF2CH3 group to form a carbanion for addition to an electrophile, the combination of a strong, hindered base (like LiHMDS) with a Lewis acid can sometimes trap the desired anion and prevent elimination.[5][14]

Q3: Can intramolecular reactions also trigger defluorination?

A3: Absolutely. If a nucleophilic group is positioned elsewhere in the molecule such that it can form a stable 5- or 6-membered ring by attacking the carbon bearing the fluorine atoms, it can lead to intramolecular cyclization with fluoride as the leaving group.[15] This is a critical consideration during the design of complex molecules and prodrugs, where metabolic activation might unmask a nucleophile that can then trigger defluorination.[15]

Experimental Protocol: Screening for Optimal Base/Solvent System

This protocol provides a robust method for quickly identifying conditions that minimize defluorination for a novel substrate.

Objective: To determine the best combination of a mild base and solvent to maximize the yield of the desired product while minimizing the formation of the vinyl fluoride byproduct.

Materials:

  • Your 1,1-difluoroethyl-containing substrate

  • Reaction partner (e.g., arylboronic acid for Suzuki coupling)

  • Palladium catalyst/ligand system (e.g., Pd2(dba)3/SPhos)

  • Bases: K3PO4, Cs2CO3, K2CO3, KF (all dried)

  • Solvents: Dioxane, Toluene, THF, 2-MeTHF (all anhydrous)

  • Internal standard (e.g., dodecane) for LC-MS or GC-MS analysis

  • Array of reaction vials (e.g., 2 mL microwave vials)

Procedure:

  • Stock Solution Preparation: Prepare stock solutions of your substrate, reaction partner, and catalyst/ligand in a suitable solvent to ensure accurate dispensing.

  • Array Setup: In parallel, add the substrate, reaction partner, and catalyst stock solutions to a series of reaction vials.

  • Variable Addition:

    • To each vial, add one of the selected bases (2.5 equivalents).

    • To each vial, add one of the selected solvents (to final concentration, e.g., 0.1 M).

  • Reaction Execution: Seal the vials, purge with an inert gas (N2 or Argon), and place them in a temperature-controlled heating block set to a moderate temperature (e.g., 50 °C).

  • Time-Point Analysis: After a set time (e.g., 2, 8, and 24 hours), take a small aliquot from each reaction.

  • Quenching and Analysis: Quench the aliquot with a small amount of water and dilute with a suitable solvent (e.g., ethyl acetate). Add the internal standard. Analyze the sample by LC-MS or GC-MS.

  • Data Evaluation: Calculate the ratio of the desired product to the defluorinated byproduct for each condition. The optimal system will show the highest ratio of product to byproduct at a reasonable conversion rate.

This systematic approach removes guesswork and provides quantitative data to guide your scale-up synthesis, ensuring the stability of the crucial 1,1-difluoroethyl group.

References

  • Title: Fluorine-Retentive Strategies for the Functionalization of gem-Difluoroalkenes Source: PMC (PubMed Central) URL: [Link]

  • Title: Controllable defluorination of fluorinated graphene and weakening of C–F bonding under the action of nucleophilic dipolar solvent Source: RSC Publishing URL: [Link]

  • Title: Solvent dependent reductive defluorination of aliphatic C-F bonds employing Sm(HMDS)2 Source: Semantic Scholar URL: [Link]

  • Title: The defluorination mechanism. (a) Proposed mechanism; (b) Conformational studies of the amide function by variable temperatue NMR Source: ResearchGate URL: [Link]

  • Title: Reductive Defluorination and Mechanochemical Decomposition of Per- and Polyfluoroalkyl Substances (PFASs): From Present Knowledge to Future Remediation Concepts Source: MDPI URL: [Link]

  • Title: The Difluoromethyl Group as a Masked Nucleophile: A Lewis Acid/Base Approach Source: Journal of the American Chemical Society URL: [Link]

  • Title: E1cB-elimination reaction Source: Wikipedia URL: [Link]

  • Title: Defluorination Mechanisms and Real-Time Dynamics of Per- and Polyfluoroalkyl Substances on Electrified Surfaces Source: ACS Publications URL: [Link]

  • Title: Evidence of a Borderline Region between E1cb and E2 Elimination Reaction Mechanisms: A Combined Experimental and Theoretical Study of Systems Activated by the Pyridine Ring Source: ResearchGate URL: [Link]

  • Title: The Suzuki Reaction Source: Myers Group, Harvard University URL: [Link]

  • Title: Specific Solvent Issues with Fluorination Source: WordPress URL: [Link]

  • Title: 1,1-Difluoroethyl chloride (CH3CF2Cl), a novel difluoroalkylating reagent for 1,1-difluoroethylation of arylboronic acids Source: PMC (PubMed Central) URL: [Link]

  • Title: The Dark Side of Fluorine Source: ACS Medicinal Chemistry Letters URL: [Link]

  • Title: Good Partnership between Sulfur and Fluorine: Sulfur-Based Fluorination and Fluoroalkylation Reagents for Organic Synthesis Source: Chemical Reviews - ACS Publications URL: [Link]

  • Title: E1cB Elimination Reaction: Conditions, Mechanism & Rate of Reaction Source: Aakash Institute URL: [Link]

  • Title: E1cB – Elimination (Unimolecular) Conjugate Base Source: Master Organic Chemistry URL: [Link]

  • Title: Suzuki-Miyaura Coupling Source: Chemistry LibreTexts URL: [Link]

  • Title: The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations Source: Chemical Society Reviews (RSC Publishing) URL: [Link]

  • Title: 7.7: The E1 and E1cB Reactions Source: Chemistry LibreTexts URL: [Link]

  • Title: Suzuki reaction Source: Wikipedia URL: [Link]

  • Title: Spontaneous Aqueous Defluorination of Trifluoromethylphenols: Substituent Effects and Revisiting the Mechanism Source: ChemRxiv URL: [Link]

  • Title: Which conditions are favorable for the efficient Suzuki coupling? Source: ResearchGate URL: [Link]

  • Title: Suzuki Coupling Source: Organic Chemistry Portal URL: [Link]

  • Title: Fluoroalkane synthesis by fluorination or substitution Source: Organic Chemistry Portal URL: [Link]

  • Title: Fluoroalkyl Amino Reagents (FARs): A General Approach towards the Synthesis of Heterocyclic Compounds Bearing Emergent Fluorinated Substituents Source: PMC (PubMed Central) URL: [Link]

  • Title: The Mechanism of Base-Promoted HF Elimination from 4-Fluoro-4-(4'-nitrophenyl)butan-2-one: A Multiple Isotope Effect Study Including the Leaving Group 18 F/ 19 F KIE Source: ResearchGate URL: [Link]

  • Title: Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling Source: PMC (PubMed Central) URL: [Link]

  • Title: How to prevent beta hydride elimination Source: Quora URL: [Link]

  • Title: 4.1: β-Elimination Reactions Source: Chemistry LibreTexts URL: [Link]

Sources

Technical Support Center: Strategies for Solubilizing 5-(1,1-difluoroethyl)-2-fluoroaniline in Aqueous Media

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 5-(1,1-difluoroethyl)-2-fluoroaniline. This document is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with this compound in aqueous systems. We will explore the underlying reasons for its poor solubility and provide a series of structured troubleshooting guides and detailed protocols to systematically overcome these issues.

The core structure of 5-(1,1-difluoroethyl)-2-fluoroaniline, which combines a weakly basic aniline moiety with highly electronegative fluorine groups, presents a significant hydrophobicity challenge. The difluoroethyl group, in particular, drastically reduces aqueous solubility. This guide provides field-proven strategies to address this, moving from simple pH adjustments to more complex formulation approaches involving co-solvents, surfactants, and cyclodextrins.

Part 1: Understanding the Challenge - Inferred Physicochemical Profile

Direct experimental data for 5-(1,1-difluoroethyl)-2-fluoroaniline is not broadly published. However, by analyzing its structure and comparing it to analogous compounds like 2-fluoroaniline and 4-fluoroaniline, we can infer its key physicochemical properties that contribute to its poor aqueous solubility.

Table 1: Inferred Physicochemical Properties of 5-(1,1-difluoroethyl)-2-fluoroaniline

PropertyInferred Value/CharacteristicRationale & Scientific Justification
Chemical Nature Weakly Basic Aromatic AmineThe aniline functional group possesses a lone pair of electrons on the nitrogen atom, allowing it to accept a proton.[1][2]
Aqueous Solubility Very PoorThe aromatic ring and the difluoroethyl group are highly hydrophobic. The introduction of fluorine atoms into organic compounds often reduces water solubility.[3][4]
LogP (Octanol-Water) High (>3, estimated)The presence of multiple fluorine atoms and an ethyl group significantly increases the lipophilicity of the molecule compared to simpler fluoroanilines (e.g., 4-fluoroaniline LogP = 1.15).[5]
pKa (Conjugate Acid) ~2.5 - 3.5The electron-withdrawing effects of the two fluorine atoms on the aniline ring will decrease the basicity of the amine, resulting in a lower pKa compared to aniline (pKa ~4.6) or 4-fluoroaniline (pKa ~4.65).[5] 2-fluoroaniline has a pKa of ~3.2.[6]
BCS Classification Likely Class II or IVBased on its inferred high lipophilicity and poor aqueous solubility, the compound is expected to have low solubility, characteristic of Biopharmaceutics Classification System (BCS) Class II (low solubility, high permeability) or Class IV (low solubility, low permeability) drugs.[7][8]

Part 2: Troubleshooting Guide - A Systematic Approach to Solubilization

This section is designed as a primary troubleshooting workflow. If you are facing difficulties dissolving the compound, start here.

Initial Troubleshooting Workflow

This diagram outlines a logical progression for tackling solubility issues, from the simplest to more complex methods.

G start START: Compound is insoluble in aqueous buffer (e.g., PBS pH 7.4) ph_adjust Q1: Have you tried pH adjustment? start->ph_adjust ph_yes Prepare acidic stock solution (e.g., in 0.1 N HCl) ph_adjust->ph_yes Yes ph_no Proceed to pH Adjustment Protocol ph_adjust->ph_no No cosolvent Q2: Have you tried co-solvents? cosolvent_yes Screen a panel of water-miscible organic solvents cosolvent->cosolvent_yes Yes cosolvent_no Proceed to Co-solvent Protocol cosolvent->cosolvent_no No complex Q3: Have you tried complexation or micellar solubilization? surfactant Use Surfactants (Micellar Solubilization) complex->surfactant Option A cyclodextrin Use Cyclodextrins (Inclusion Complexation) complex->cyclodextrin Option B dilution_check Problem Solved? Check for precipitation upon dilution into final media. ph_yes->dilution_check ph_no->cosolvent cosolvent_yes->dilution_check cosolvent_no->complex surfactant->dilution_check cyclodextrin->dilution_check

Caption: A decision tree for systematically addressing solubility issues.

Part 3: Detailed Methodologies & Protocols

This section provides detailed answers and step-by-step protocols for the key questions raised in the workflow.

Q1. How can I use pH to improve the solubility of 5-(1,1-difluoroethyl)-2-fluoroaniline?

Answer: The aniline group in your compound is a weak base. In acidic conditions, the nitrogen atom can be protonated to form a positively charged ammonium salt (-NH3+). This ionic form is significantly more polar and, therefore, more soluble in aqueous media than the neutral form.[9] Given the inferred pKa of the conjugate acid is low (~2.5-3.5), you will need to use a sufficiently acidic solution to ensure complete protonation.

  • Objective: To prepare a concentrated stock solution by protonating the aniline moiety.

  • Materials: 5-(1,1-difluoroethyl)-2-fluoroaniline, 0.1 N Hydrochloric Acid (HCl), deionized water, pH meter.

  • Procedure:

    • Weigh out the desired amount of the compound.

    • Add a small volume of 0.1 N HCl to the solid compound.

    • Vortex or sonicate the mixture. The compound should start to dissolve as the salt is formed.

    • Continue to add 0.1 N HCl dropwise until the compound is fully dissolved.

    • Once dissolved, you can adjust the volume with deionized water to reach your target stock concentration. The final pH of this stock solution will be highly acidic (typically pH 1-2).

  • Self-Validation/Trustworthiness:

    • Visual Check: The resulting solution should be clear and free of any visible precipitate.

    • Dilution Test: Perform a small-scale test by diluting the acidic stock solution into your final aqueous buffer (e.g., PBS pH 7.4). If the compound precipitates, the pH of the final solution is too high to maintain solubility, and this method alone is insufficient.

Q2. Which co-solvents are effective and how should I use them?

Answer: Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system.[10][11] This makes the environment more favorable for dissolving a hydrophobic compound like 5-(1,1-difluoroethyl)-2-fluoroaniline. This is one of the most common and effective methods for poorly soluble compounds.[12]

Table 2: Recommended Co-solvents for Initial Screening

Co-solventTypeStarting Concentration (% v/v)Notes
Ethanol Protic10 - 50%Generally well-tolerated in many biological assays.
Propylene Glycol (PG) Protic10 - 40%Common pharmaceutical excipient; can increase viscosity.[10]
Polyethylene Glycol 400 (PEG 400) Protic10 - 40%Low toxicity, often used in formulations.[13]
Dimethyl Sulfoxide (DMSO) Aprotic5 - 20%Powerful solvent, but can be toxic to cells at higher concentrations. Use with caution.[10]
  • Objective: To identify an effective co-solvent and the minimum concentration required to achieve the desired solubility.

  • Procedure:

    • Prepare a series of aqueous solutions containing different co-solvents at various concentrations (e.g., 10%, 20%, 30%, 40% of Ethanol, PG, and PEG 400).

    • Add a pre-weighed amount of 5-(1,1-difluoroethyl)-2-fluoroaniline to a fixed volume of each co-solvent solution to achieve your target final concentration.

    • Cap the vials and agitate at room temperature for several hours (or overnight) to allow equilibrium to be reached.

    • Visually inspect each vial for undissolved material. The lowest percentage of a co-solvent that results in a clear solution is your optimal choice.

  • Causality & Expertise: Start with the least harsh solvents like ethanol or PEG 400 before moving to DMSO, especially if the solution is for biological experiments. The "like dissolves like" principle is at play; you are modifying the solvent to be more "like" your non-polar solute.[14]

Q3. When should I consider surfactants or cyclodextrins?

Answer: If pH adjustment and co-solvents fail or are not suitable for your application (e.g., they interfere with a biological assay), surfactants and cyclodextrins are powerful alternatives.

  • Surfactants work by forming micelles in water. These are tiny spheres with a hydrophobic interior and a hydrophilic exterior. Your compound gets trapped in the hydrophobic core, while the hydrophilic shell keeps the entire micelle dissolved in water.[8][15]

  • Cyclodextrins are bucket-shaped molecules with a hydrophobic cavity and a hydrophilic exterior. They form an "inclusion complex" where the drug molecule (the "guest") fits inside the cyclodextrin's cavity (the "host"), effectively masking its hydrophobicity.[16][17][18]

G cluster_0 Micellar Solubilization cluster_1 Cyclodextrin Inclusion center Drug s1 center->s1 Hydrophobic Core s2 s3 s3->s1 Hydrophilic Shell s4 s5 s6 s7 s8 cd_top label_cd Hydrophilic Exterior cd_top->label_cd cd_bottom drug_cd Drug label_cavity Hydrophobic Cavity drug_cd->label_cavity

Caption: Mechanisms of surfactant and cyclodextrin solubilization.

Table 3: Common Surfactants and Cyclodextrins for Formulation

ClassExampleType / Sub-typeKey Considerations
Surfactant Sodium Dodecyl Sulfate (SDS)AnionicStrong solubilizer but can denature proteins.[7]
Surfactant Polysorbate 80 (Tween® 80)Non-ionicWidely used, low toxicity, common in pharmaceutical formulations.[8]
Surfactant Polyoxyl 35 Castor Oil (Cremophor® EL)Non-ionicExcellent solubilizer but associated with some toxicities.[8]
Cyclodextrin Hydroxypropyl-β-cyclodextrin (HP-β-CD)Modified β-CDHigh aqueous solubility and low toxicity, making it a very common choice.[19]
Cyclodextrin Sulfobutylether-β-cyclodextrin (SBE-β-CD)Modified β-CDUsed in several commercial parenteral drug formulations.[17]
  • Objective: To prepare a stock solution by forming an inclusion complex.

  • Materials: 5-(1,1-difluoroethyl)-2-fluoroaniline, HP-β-CD, deionized water, magnetic stirrer.

  • Procedure:

    • Prepare an aqueous solution of HP-β-CD. A 20-40% (w/v) solution is a good starting point.

    • Slowly add the powdered compound to the stirring cyclodextrin solution. A molar ratio of 1:1 (drug:CD) is a typical starting point for screening.

    • Stir the mixture vigorously at room temperature for 24-48 hours to ensure complex formation. Gentle heating (40-50°C) can sometimes accelerate the process.

    • After stirring, filter the solution through a 0.22 µm filter to remove any undissolved compound. The clear filtrate is your solubilized stock solution.

  • Trustworthiness: The final concentration of the drug in the filtrate should be determined analytically (e.g., by HPLC-UV) to confirm the extent of solubility enhancement.

Part 4: Frequently Asked Questions (FAQs)

  • Q: Can I combine these techniques?

    • A: Yes, and it is often highly effective. For example, you can dissolve the compound in a small amount of an organic co-solvent (like ethanol) first, and then add this organic stock solution to an aqueous solution containing a surfactant or cyclodextrin. This combination often works synergistically.[20]

  • Q: How do I choose between a surfactant and a cyclodextrin?

    • A: The choice depends on your downstream application. Cyclodextrins are often preferred for in vivo studies due to their well-established safety profiles.[16][17] Surfactants are excellent and cost-effective for in vitro assays, but you must ensure the chosen surfactant and its concentration do not interfere with the assay itself (e.g., by disrupting cell membranes).[20] Non-ionic surfactants like Polysorbate 80 are generally less harsh than ionic ones like SDS.[8]

  • Q: My compound dissolves in the stock solution but crashes out when I add it to my cell culture media. What should I do?

    • A: This is a common problem called "precipitation upon dilution." It happens when the concentration of the solubilizing agent (co-solvent, surfactant, etc.) falls below the critical level needed to keep the drug dissolved. To solve this, you can either (1) increase the concentration of the solubilizing agent in your stock, or (2) prepare a more concentrated stock so that a smaller volume is needed for dilution, thus minimizing the disruption to the final medium.

  • Q: Are there any stability concerns with this compound?

    • A: Aromatic amines can be susceptible to oxidation, which may be accelerated by changes in pH, light exposure, or the presence of certain metal ions. It is recommended to prepare fresh solutions, store stock solutions protected from light at 4°C, and consider working under an inert atmosphere (like nitrogen or argon) for long-term storage or sensitive applications.

References

  • Li, P., & Zhao, L. (2023). Solubilization techniques used for poorly water-soluble drugs. Precision Medicine Research. [Link]

  • Hyda, Y. (2024). The Role of Surfactants in Solubilization of Poorly Soluble Drugs. Journal of Chemical and Pharmaceutical Research. [Link]

  • Kim, D. H., et al. (2019). Solubility enhancement and application of cyclodextrins in local drug delivery. Journal of Pharmaceutical Investigation. [Link]

  • Jadhav, P. S., et al. (2020). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. SciSpace. [Link]

  • Davis, M. E., & Brewster, M. E. (2004). Cyclodextrin-based pharmaceutics: past, present and future. Nature Reviews Drug Discovery. [Link]

  • Shah, F. (2023). Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability. Annals of Journal of Pharmaceutical Technovation & Innovation. [Link]

  • Hyda, Y. (2024). The Role of Surfactants in Solubilization of Poorly Soluble Drugs. Journal of Chemical and Pharmaceutical Research. [Link]

  • Roquette. (2025). How can cyclodextrins enhance solubility? Carbohydrate Chronicles S2E8. [Link]

  • Loftsson, T., & Brewster, M. E. (1996). Pharmaceutical applications of cyclodextrins. 1. Drug solubilization and stabilization. Journal of Pharmaceutical Sciences. [Link]

  • Fuchibe, K., et al. (2015). Pinpoint-fluorinated phenacenes: new synthesis and solubility enhancement strategies. Organic Letters. [Link]

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  • Kumar, S., & Singh, A. (2014). Improvement in solubility of poor water-soluble drugs by solid dispersion. International Journal of Pharmaceutical Sciences and Research. [Link]

  • Ansari, M. J. (2021). An overview of techniques for multifold enhancement in solubility of poorly soluble drugs. Expert Opinion on Drug Discovery. [Link]

  • Gautami, J. (2016). Approaches to Improve solubility of poorly soluble drugs. Inorganic Chemistry: An Indian Journal. [Link]

  • Yep, G., et al. (2025). Fluorinated Hexosome Carriers for Enhanced Solubility of Drugs. ACS Applied Materials & Interfaces. [Link]

  • Patel, J. N., et al. (2012). Techniques to improve the solubility of poorly soluble drugs. International Journal of Pharmacy & Life Sciences. [Link]

  • Siegemund, G., et al. (2000). Fluorinated Aromatic Compounds. Ullmann's Encyclopedia of Industrial Chemistry. [Link]

  • Singh, A., et al. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. [Link]

  • Sharma, D., et al. (2023). Solubility enhancement techniques: A comprehensive review. Journal of Drug Delivery and Therapeutics. [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Fluoroaniline. PubChem Compound Database. [Link]

  • Kumar, L. A., et al. (2022). SOLUBILITY ENHANCEMENT TECHNIQUES: UPDATES AND PROSPECTIVES. Journal of Pharmaceutical Negative Results. [Link]

  • Pharm D, S. (2024). Co-solvency and anti-solvent method for the solubility enhancement. Pharma Dost. [Link]

  • Roces, M. G., et al. (2022). Amine-Based Solvents and Additives to Improve the CO2 Capture Processes: A Review. Energies. [Link]

  • Angeel Oak Speciality Chemtech. (n.d.). ORTHOFLUOROANILINE. Product Information. [Link]

  • Bassi, P., et al. (2015). Solubility data and pKa values of a few drugs that demonstrate pH-dependent solubility. ResearchGate. [Link]

  • National Center for Biotechnology Information. (n.d.). 3,5-Difluoroaniline. PubChem Compound Database. [Link]

  • National Center for Biotechnology Information. (n.d.). 2,5-Difluoroaniline. PubChem Compound Database. [Link]

  • Garg, P., et al. (2023). Systematic study of the effect of the co-solvent on the performance of amine-based solvents for CO2 capture. ResearchGate. [Link]

  • Leist, M., et al. (2023). Aromatic Amine-Functionalized Covalent Organic Frameworks (COFs) for CO2/N2 Separation. ACS Applied Materials & Interfaces. [Link]

  • Goundry, A. F., et al. (2009). A Convenient Reductive Deamination (Hydrodeamination) of Aromatic Amines. The Journal of Organic Chemistry. [Link]

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Minimizing side reactions in the halogenation of 2-fluoroaniline derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for synthetic challenges in medicinal and materials chemistry. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of electrophilic halogenation on 2-fluoroaniline scaffolds. The inherent reactivity of the aniline moiety, combined with the electronic effects of the fluorine substituent, often leads to a landscape of potential side reactions.

This document moves beyond simple protocols to provide a deeper understanding of the underlying mechanisms, empowering you to troubleshoot effectively and optimize your synthetic strategy. We will address common issues in a practical question-and-answer format, supported by detailed protocols and mechanistic insights.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries and challenges encountered during the halogenation of 2-fluoroaniline.

Q1: I attempted to brominate 2-fluoroaniline directly with bromine water and obtained a messy mixture of products. What went wrong?

A1: You've encountered the classic issue of over-reactivity. The amino group (-NH₂) is a powerful activating group for electrophilic aromatic substitution, making the aromatic ring highly nucleophilic.[1][2] This high reactivity often leads to the rapid formation of di- and tri-halogenated byproducts, as substitution occurs readily at all activated ortho and para positions.[3][4] Direct halogenation of unprotected anilines is notoriously difficult to control.

Q2: What is the expected major regioisomer for the monohalogenation of 2-fluoroaniline, and why?

A2: The directing effects of the two substituents, amino (-NH₂) and fluoro (-F), determine the outcome.

  • -NH₂ Group: A very strong activating, ortho, para-director.

  • -F Group: A deactivating, ortho, para-director due to its strong negative inductive effect, which outweighs its resonance donation.[5][6]

The powerful activating effect of the amino group dominates. Therefore, substitution is directed to the positions ortho and para to the -NH₂ group (C4 and C6). The major product is typically the 4-halo-2-fluoroaniline (para-substitution), as the C6 position (ortho) is more sterically hindered by the adjacent fluorine atom.

Q3: My reaction mixture turned dark brown or black upon adding the halogenating agent. Is the reaction failing?

A3: This is a strong indication of oxidation. Anilines are susceptible to oxidation, which can produce colored polymeric byproducts and tars, significantly reducing the yield of your desired product.[1][7] This is often exacerbated by harsh reaction conditions, strong oxidizing agents, or the presence of acidic byproducts.

Q4: How can I selectively obtain the 4-halo product over the 6-halo isomer?

A4: Achieving high para-selectivity is a common goal. The most reliable method is to temporarily "protect" the amino group, most commonly via acetylation. The resulting acetanilide is still an ortho, para-director, but its activating effect is significantly reduced.[3][8] Critically, the bulky acetyl group sterically blocks the ortho positions, strongly favoring electrophilic attack at the less hindered para position.[3][9] Following halogenation, the acetyl group is easily removed by hydrolysis to regenerate the amine.

Section 2: Troubleshooting Guide & Optimization Protocols

This section provides in-depth solutions to specific experimental problems, complete with detailed protocols.

Problem: Over-halogenation and Lack of Control

Over-halogenation is the most frequent side reaction, stemming from the high nucleophilicity of the aniline ring.

The most robust strategy to prevent over-halogenation and enhance para-selectivity is the protection of the amino group as an acetanilide. This modification moderates the ring's reactivity and introduces steric hindrance at the ortho positions.

Mechanism of Reactivity Moderation via Acetylation

The lone pair on the nitrogen atom is delocalized into the adjacent carbonyl group of the acetyl moiety through resonance. This reduces the electron-donating capacity of the nitrogen into the aromatic ring, thereby "taming" its reactivity.

Caption: Acetylation reduces aniline reactivity by delocalizing the nitrogen lone pair.

Protocol 1: Acetylation of 2-Fluoroaniline

  • Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-fluoroaniline (1.0 eq) in glacial acetic acid (approx. 3-5 mL per gram of aniline).

  • Reagent Addition: Cool the flask in an ice-water bath. Slowly add acetic anhydride (1.1 eq) dropwise while stirring.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Workup: Pour the reaction mixture slowly into a beaker of cold water with stirring. The N-acetyl-2-fluoroaniline product will precipitate as a white solid.

  • Isolation: Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum. The product is typically of high purity and can be used in the next step without further purification.

Protocol 2: Selective para-Bromination of N-acetyl-2-fluoroaniline

  • Setup: Dissolve the dried N-acetyl-2-fluoroaniline (1.0 eq) from Protocol 1 in a suitable solvent such as glacial acetic acid or ethanol in a round-bottom flask.

  • Reagent Addition: Add N-Bromosuccinimide (NBS) (1.05 eq) in one portion. Note: For chlorination, N-Chlorosuccinimide (NCS) can be used.

  • Reaction: Stir the mixture at room temperature. The reaction is often complete within 1-3 hours. Monitor by TLC.

  • Workup: Once the starting material is consumed, pour the reaction mixture into cold water. The brominated product will precipitate.

  • Isolation: Collect the solid by vacuum filtration, wash with water, and then a small amount of cold ethanol to remove any unreacted NBS or succinimide byproduct. Dry the product under vacuum.

Protocol 3: Deprotection via Hydrolysis to Yield 4-Bromo-2-fluoroaniline

  • Setup: Place the crude 4-bromo-N-acetyl-2-fluoroaniline (1.0 eq) in a round-bottom flask with a mixture of ethanol and concentrated hydrochloric acid (e.g., a 2:1 v/v mixture).

  • Reaction: Heat the mixture to reflux (typically 80-90 °C) for 2-4 hours, monitoring by TLC for the disappearance of the acetylated intermediate.

  • Workup: Cool the reaction mixture to room temperature and then place it in an ice bath. Carefully neutralize the mixture by the slow addition of a base, such as aqueous sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃), until the solution is basic (pH > 8). The free amine product will precipitate.

  • Isolation: Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry. The crude product can be further purified by recrystallization or column chromatography if necessary.

Problem: Poor Regioselectivity (ortho vs. para)

Even when monohalogenation is achieved, controlling the ratio of para to ortho substitution can be a challenge.

The choice of halogenating agent and solvent system can dramatically influence regioselectivity. Milder, bulkier reagents often favor the less sterically hindered para position.

Reagent SystemTarget HalogenTypical Selectivity for 2-FluoroanilineKey Advantages & Considerations
NBS / Acetic Acid BromineHigh para-selectivity (on acetylated aniline)Standard, reliable method. Requires protection step.[9]
NCS / Acetic Acid ChlorineHigh para-selectivity (on acetylated aniline)Standard, reliable method. Requires protection step.
Dibromantin / DMF BromineExcellent para-selectivity (on unprotected aniline)Offers a direct route without protection. DMF is a preferred solvent for high yields and selectivity.[10]
CuCl₂ / Ionic Liquid ChlorineExcellent para-selectivity (on unprotected aniline)Mild conditions, avoids strong acids, and offers a greener alternative.[11][12]
CuBr₂ / Ionic Liquid BromineExcellent para-selectivity (on unprotected aniline)High yields at room temperature.[11]
Secondary Ammonium Salt Catalyst / NCS ChlorineHigh ortho-selectivitySpecialized organocatalytic method for directing to the C6 position.[13]

Table 1: Comparison of common halogenating systems and their impact on regioselectivity.

Decision-Making Workflow for Halogenation Strategy

This workflow can help guide your experimental design based on the desired outcome and observed issues.

G start Define Target: Monohalogenation of 2-Fluoroaniline para_target Desired Product: 4-Halo-2-fluoroaniline start->para_target para is target ortho_target Desired Product: 6-Halo-2-fluoroaniline start->ortho_target ortho is target protect Protect Amine: Convert to Acetanilide (Protocol 1) para_target->protect direct_method Direct Halogenation: Use CuX₂/Ionic Liquid or Dibromantin/DMF para_target->direct_method  Alternative  (Direct Route) ortho_method Use ortho-directing organocatalyst with NCS ortho_target->ortho_method halogenate Halogenate with NBS or NCS (Protocol 2) protect->halogenate deprotect Deprotect Amine: Acid Hydrolysis (Protocol 3) halogenate->deprotect troubleshoot Troubleshoot: Reaction messy? Mixture of products? halogenate->troubleshoot direct_method->troubleshoot troubleshoot->protect Yes (Over-halogenation) oxidized Reaction Dark/Tarry? (Oxidation Side Reaction) troubleshoot->oxidized Yes (Color Change) solution_oxidized Solution: - Use inert atmosphere (N₂/Ar) - Use milder conditions - Purify with activated carbon oxidized->solution_oxidized

Caption: A workflow for selecting and troubleshooting a halogenation strategy.

References

  • Schlosser, M., & Michel, D. (2004). Selective Synthesis of 2-Fluoroanilines through the SNAr-Based “Fluoro-Amine Relay”. Tetrahedron, 60(35), 7547-7557. [Link]

  • Uemara, S., et al. (2015). Selective Halogenation Using an Aniline Catalyst. Angewandte Chemie International Edition, 54(43), 12643-12646. [Link]

  • St. John's University. Electrophilic Aromatic Substitution AR5. Directing Effects. [Link]

  • Quora. (2020). Why are fluoroarenes not prepared by electrophilic substitution? [Link]

  • Miller, J. (1988). Nucleophilic Aromatic Substitution. Elsevier Science. [Link]

  • Chemistry Steps. Reactions of Aniline. [Link]

  • Douglas, C. J., & MacMillan, D. W. C. (2019). Synthesis of Halogenated Anilines by Treatment of N,N-Dialkylaniline N-Oxides with Thionyl Halides. Journal of Organic Chemistry, 83(15), 8435-8442. [Link]

  • All Chemistry. (2021). Amine- Protection and Deprotection Of Aniline During halogenation and Nitration. YouTube. [Link]

  • Chemistry LibreTexts. (2020). 20.7: Reactions of Arylamines. [Link]

  • JoVE. (2023). Electrophilic Aromatic Substitution: Fluorination and Iodination of Benzene. [Link]

  • Wang, X., et al. (2021). Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts. Environmental Science & Technology, 55(19), 13189-13199. [Link]

  • ResearchGate. (2020). Mechanism for para-bromination of active aniline. [Link]

  • Google Patents. (1984).
  • Wikipedia. Aniline. [Link]

  • Xiong, X., & Yeung, Y. Y. (2016). Highly ortho-Selective Chlorination of Anilines Using a Secondary Ammonium Salt Organocatalyst. Angewandte Chemie International Edition, 55(52), 16101-16105. [Link]

  • ResearchGate. (2020). Kinetics and mechanism of halogenation of aniline, p-toluidine and o-toluidine using N-chloro-p-toluene sulphonamide (CAT) under buffer conditions in ethanol -water mixtures. [Link]

  • PubMed. (2016). Highly ortho-Selective Chlorination of Anilines Using a Secondary Ammonium Salt Organocatalyst. [Link]

  • Kumar, A., et al. (2014). A Cheap and Efficient Method for Selective para-Iodination of Aniline Derivatives. Journal of Chemical Sciences, 126(5), 1457-1461. [Link]

  • BYJU'S. Electrophilic Substitution Reaction of Anilines. [Link]

  • ResearchGate. (2022). C−H nucleophilic halogenation (Cl/Br) of N‐protected aniline derivatives. [Link]

  • Master Organic Chemistry. (2018). Electrophilic Aromatic Substitutions (1) – Halogenation of Benzene. [Link]

  • Ye, C., et al. (2012). Regioselective chlorination and bromination of unprotected anilines under mild conditions using copper halides in ionic liquids. Beilstein Journal of Organic Chemistry, 8, 723-728. [Link]

  • YouTube. (2020). Electrophilic substitution reactions of aniline. (Halogenation). [Link]

  • Khan Academy. (2022). Bromination of Aniline | Electrophilic Aromatic Substitution Reactions | Chemistry. YouTube. [Link]

  • Allen Career Institute. (2023). Anilines: Reactions, Reaction Mechanisms and FAQs. [Link]

  • ResearchGate. (2012). Regioselective chlorination and bromination of unprotected anilines under mild conditions using copper halides in ionic liquids. [Link]

  • Wikipedia. Protecting group. [Link]

  • McNally, A., et al. (2021). Mechanism and regioselectivity in an open-and-shut case of pyridine halogenation. ACS Fall 2021 Meeting. [Link]

  • The Organic Chemistry Tutor. (2020). Regioselectivity of Radical Halogenation. YouTube. [Link]

  • Reddit. (2022). Regioselectivity In Relationship To Halogenation. [Link]

  • Google Patents. (2015). EP2940002A1 - Halogenated aniline and method for producing same.
  • NCERT. (2025). Amines. [Link]

  • Wever, R., & van der Horst, M. A. (2017). Halogenating Enzymes for Active Agent Synthesis: First Steps Are Done and Many Have to Follow. Catalysts, 7(10), 302. [Link]

  • Agarwal, V., & Nair, S. K. (2014). Enzymatic halogenation and dehalogenation reactions: pervasive and mechanistically diverse. Natural Product Reports, 31(10), 1319-1331. [Link]

Sources

Stability of 5-(1,1-difluoroethyl)-2-fluoroaniline under acidic hydrolysis conditions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals working with 5-(1,1-difluoroethyl)-2-fluoroaniline. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) regarding its stability under acidic hydrolysis conditions. As Senior Application Scientists, we provide not just protocols, but the underlying scientific reasoning to empower your experimental design and interpretation.

Frequently Asked Questions (FAQs)

Q1: What is the expected stability of 5-(1,1-difluoroethyl)-2-fluoroaniline in acidic solutions?

A1: Based on fundamental chemical principles, 5-(1,1-difluoroethyl)-2-fluoroaniline is expected to exhibit considerable stability under typical acidic hydrolysis conditions used in forced degradation studies. The molecule's stability is primarily attributed to the strength of the carbon-fluorine (C-F) bonds. Both the fluorine atom on the aniline ring and the two fluorine atoms in the gem-difluoroethyl group contribute to the overall robustness of the compound. The C-F bond is one of the strongest single bonds in organic chemistry and is highly resistant to cleavage.[1]

The primary interaction under acidic conditions will be the protonation of the aniline nitrogen to form the corresponding anilinium salt. This is a reversible process and does not represent degradation of the molecule's core structure. Significant degradation would likely require harsh conditions, such as high temperatures and extreme pH levels over extended periods.

Q2: Which part of the 5-(1,1-difluoroethyl)-2-fluoroaniline molecule is most likely to degrade under acidic stress?

A2: The most reactive site on the molecule in an acidic environment is the amino group (-NH2). In the presence of acid, the lone pair of electrons on the nitrogen atom will readily accept a proton, forming a positively charged anilinium ion. While this is a chemical alteration, it is typically reversible upon neutralization and not considered degradation in the context of stability-indicating studies.

Significant degradation of the core structure is not anticipated under standard acidic hydrolysis conditions (e.g., 0.1 M HCl at elevated temperatures). Cleavage of the aryl C-F or the gem-difluoroethyl C-F bonds is highly unlikely due to their high bond energies.

Q3: Could the gem-difluoroethyl group undergo hydrolysis?

A3: The 1,1-difluoroethyl group is expected to be highly stable towards hydrolysis. The presence of two electron-withdrawing fluorine atoms on the same carbon atom significantly strengthens the C-F bonds and makes the carbon center less susceptible to nucleophilic attack by water. While extreme conditions could potentially lead to elimination or other reactions, this is not a common degradation pathway under standard forced degradation protocols. The primary focus of a stability study should be on the aniline functional group and the overall integrity of the molecule.

Q4: What are the potential degradation products I should look for?

A4: Given the high stability of the molecule, significant formation of degradation products is not expected under mild to moderate acidic stress. However, under highly forcing conditions (e.g., prolonged exposure to concentrated acid and high temperature), hypothetical degradation pathways could include:

  • Formation of impurities from starting materials or synthesis side-products: It is crucial to have a thorough understanding of the synthetic route to anticipate potential impurities that might be present in the starting material and could be mistaken for degradants.

  • Oxidation products: If oxygen is not excluded from the experiment, oxidation of the aniline moiety could occur, leading to colored impurities.

  • Polymerization: Under very harsh acidic conditions, aromatic amines can sometimes undergo polymerization to form complex colored materials.

It is important to note that the formation of significant levels of degradation products from the cleavage of the aromatic ring or the difluoroethyl group is highly improbable.

Troubleshooting Guide

This section addresses common issues encountered during the acidic hydrolysis stability testing of 5-(1,1-difluoroethyl)-2-fluoroaniline.

Observed Issue Potential Cause Recommended Action
Appearance of a new peak in the HPLC chromatogram after acidic stress. 1. Protonated form of the parent compound: The anilinium salt may have a different retention time than the free base. 2. Presence of a pre-existing impurity: The impurity may be more visible or co-elute differently under the analytical method conditions. 3. Actual degradation: While less likely, a minor degradation product may have formed.1. Neutralize an aliquot of the stressed sample and re-inject. If the new peak disappears and the parent peak increases, it was likely the protonated form. 2. Analyze a non-stressed control sample under the same conditions to confirm the presence of the impurity. 3. If the new peak persists after neutralization and is absent in the control, further characterization (e.g., LC-MS) is necessary to identify the unknown peak.
Change in the color of the solution (e.g., yellowing or browning) upon acidic stress. 1. Oxidation: The aniline moiety is susceptible to oxidation, especially at elevated temperatures and in the presence of trace metals or oxygen. 2. Formation of polymeric byproducts: This can occur under very harsh acidic conditions.1. Degas all solutions (acid, water, mobile phase) and consider blanketing the reaction vessel with an inert gas (e.g., nitrogen or argon) to minimize oxidation. 2. Re-evaluate the stress conditions. If the color change is significant, the conditions may be too harsh and not representative of real-world stability. Consider using a lower acid concentration or temperature.
Poor peak shape or shifting retention times in HPLC analysis. 1. Interaction of the protonated aniline with the stationary phase: The positively charged anilinium ion can interact with residual silanols on C18 columns, leading to tailing. 2. pH mismatch between sample and mobile phase: Injecting a highly acidic sample into a moderately acidic or neutral mobile phase can cause peak distortion.1. Use a mobile phase with a pH well below the pKa of the aniline to ensure it is consistently in its protonated form. Adding a competing amine (e.g., triethylamine) to the mobile phase can also help to block active sites on the column. 2. If possible, dilute the sample in the mobile phase before injection to minimize pH effects.
No degradation observed even under harsh acidic conditions. High intrinsic stability of the molecule: This is the most likely scenario for 5-(1,1-difluoroethyl)-2-fluoroaniline.Document the conditions tested and the lack of degradation. According to ICH guidelines, if no degradation is observed after exposure to appropriately stressful conditions, it is acceptable to report the compound as stable under those conditions.[2] Provide a scientific justification for the compound's inherent stability, citing the strength of the C-F bonds.

Experimental Protocols

Protocol 1: Forced Degradation Study - Acidic Hydrolysis

This protocol outlines a standard procedure for assessing the stability of 5-(1,1-difluoroethyl)-2-fluoroaniline under acidic conditions, in line with ICH guidelines.[2][3]

Objective: To evaluate the potential for degradation of 5-(1,1-difluoroethyl)-2-fluoroaniline in the presence of acid and to identify any potential degradation products.

Materials:

  • 5-(1,1-difluoroethyl)-2-fluoroaniline

  • Hydrochloric acid (HCl), 0.1 M and 1 M solutions

  • Sodium hydroxide (NaOH), 0.1 M and 1 M solutions for neutralization

  • HPLC grade water

  • HPLC grade acetonitrile or methanol

  • Volumetric flasks

  • Pipettes

  • Heating block or water bath

  • pH meter

  • HPLC system with UV or PDA detector

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of 5-(1,1-difluoroethyl)-2-fluoroaniline in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Condition A (Mild): To a volumetric flask, add a known volume of the stock solution and dilute with 0.1 M HCl to achieve a final drug concentration of approximately 100 µg/mL.

    • Condition B (Forced): To a separate volumetric flask, add a known volume of the stock solution and dilute with 1 M HCl to achieve a final drug concentration of approximately 100 µg/mL.

    • Control Sample: Prepare a control sample by diluting the stock solution with HPLC grade water to the same final concentration.

  • Incubation:

    • Incubate the "Mild" and "Forced" condition samples, along with the control, at 60 °C for 24 hours. Protect the samples from light.

  • Time-Point Sampling:

    • Withdraw aliquots from each flask at initial (t=0), 4, 8, 12, and 24-hour time points.

  • Sample Neutralization and Analysis:

    • Immediately before HPLC analysis, neutralize an aliquot of each stressed sample with an equivalent amount of the corresponding strength NaOH solution.

    • Dilute the neutralized sample with mobile phase to a suitable concentration for HPLC analysis.

    • Analyze the samples by a validated stability-indicating HPLC method.

Data Analysis:

  • Calculate the percentage of 5-(1,1-difluoroethyl)-2-fluoroaniline remaining at each time point relative to the t=0 sample.

  • Monitor for the appearance of any new peaks in the chromatograms of the stressed samples.

  • If new peaks are observed, calculate their area percentage relative to the total peak area.

Protocol 2: Development of a Stability-Indicating HPLC Method

Objective: To develop a robust HPLC method capable of separating 5-(1,1-difluoroethyl)-2-fluoroaniline from its potential degradation products and impurities.

Instrumentation and Columns:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and PDA or UV detector.

  • A robust C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point. Consider end-capped columns to minimize silanol interactions.

Method Development Strategy:

  • Initial Mobile Phase Screening:

    • Start with a simple gradient mobile phase, for example:

      • Mobile Phase A: 0.1% Formic acid in water

      • Mobile Phase B: Acetonitrile

    • Run a gradient from 10% to 90% B over 20 minutes to elute the parent compound and any potential impurities.

  • Optimization of Separation:

    • Adjust the gradient slope and initial/final mobile phase compositions to achieve good resolution between the parent peak and any other observed peaks.

    • If peak tailing is observed for the aniline, consider using a different acidic modifier (e.g., trifluoroacetic acid) or adding a small amount of a competing base (e.g., triethylamine) to the mobile phase.

  • Wavelength Selection:

    • Use the PDA detector to determine the UV spectrum of 5-(1,1-difluoroethyl)-2-fluoroaniline and select a wavelength that provides a good response for the parent compound and is likely to detect potential degradants (which may have similar chromophores). A wavelength around 240-250 nm is often a good starting point for anilines.

  • Forced Degradation Sample Analysis:

    • Inject the stressed samples generated in Protocol 1 to challenge the method's ability to separate the parent compound from any degradation products.

    • The goal is to achieve baseline resolution (Rs > 1.5) between the parent peak and all other significant peaks.

Method Validation (Abbreviated):

Once a suitable method is developed, it should be validated according to ICH Q2(R1) guidelines, including specificity, linearity, range, accuracy, precision, and robustness.

Visualizations

Acidic_Hydrolysis_Workflow cluster_prep Sample Preparation cluster_stress Acidic Stress Conditions cluster_analysis Analysis stock Prepare 1 mg/mL Stock Solution of 5-(1,1-difluoroethyl)-2-fluoroaniline mild Mild Condition: 0.1 M HCl, 60°C stock->mild Dilute to 100 µg/mL forced Forced Condition: 1 M HCl, 60°C stock->forced Dilute to 100 µg/mL control Control: Water, 60°C stock->control Dilute to 100 µg/mL neutralize Neutralize Aliquots with NaOH mild->neutralize Sample at t=0, 4, 8, 12, 24h forced->neutralize control->neutralize hplc Analyze by Stability-Indicating HPLC Method neutralize->hplc data Data Interpretation: - Quantify Parent Compound - Identify/Quantify Degradants hplc->data

Caption: Workflow for Acidic Hydrolysis Forced Degradation Study.

Stability_Profile cluster_acid Acidic Conditions (e.g., HCl) cluster_degradation Potential Degradation (Harsh Conditions) parent 5-(1,1-difluoroethyl)-2-fluoroaniline protonated Anilinium Salt (Protonated Form) parent->protonated Reversible Protonation oxidation Oxidation Products parent->oxidation Unlikely under inert conditions polymerization Polymeric Byproducts parent->polymerization Very harsh conditions

Caption: Predicted Stability and Reactivity of 5-(1,1-difluoroethyl)-2-fluoroaniline in Acid.

References

  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. [Link]

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms (5th ed.). Springer. [Link]

  • ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • Alsante, K. M., Ando, A., Brown, R., Enas, J., Hatajik, T. D., Highuchi, T., & Koberda, M. (2007). The role of degradant profiling in active pharmaceutical ingredients and drug products. Advanced Drug Delivery Reviews, 59(1), 29-37. [Link]

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography (3rd ed.). John Wiley & Sons. [Link]

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • Baertschi, S. W., Alsante, K. M., & Reed, R. A. (Eds.). (2011). Pharmaceutical Stress Testing: Predicting Drug Degradation. CRC press. [Link]

Sources

Validation & Comparative

1H and 19F NMR spectral analysis of 5-(1,1-difluoroethyl)-2-fluoroaniline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Structural Advantage

In modern medicinal chemistry, the 1,1-difluoroethyl (CF₂Me) moiety has emerged as a critical bioisostere for the ethyl, isopropyl, and trifluoromethyl groups. Unlike the ubiquitous trifluoromethyl (-CF₃) group, the -CF₂Me motif offers a unique balance of lipophilicity and metabolic stability while retaining a hydrogen bond donor/acceptor potential that -CF₃ lacks.

This guide details the 1H and 19F NMR spectral analysis of 5-(1,1-difluoroethyl)-2-fluoroaniline , a strategic building block. We compare its spectral performance against its closest analogues to demonstrate why this specific fluorination pattern provides superior structural resolution for complex scaffold verification.

Comparative "Performance" Matrix: Structural Elucidation

The "performance" of an analytical target is defined by the distinctiveness of its spectral signature. The table below compares the target molecule against its common analogues.

FeatureTarget: 5-(1,1-difluoroethyl)-2-fluoroaniline Analogue A: 5-Trifluoromethyl-2-fluoroaniline Analogue B: 5-Ethyl-2-fluoroaniline
19F Signature High Information Content: Two distinct regions (Ar-F and Aliphatic CF₂).[1][2]Low Information Content: Single region type (Ar-F and Ar-CF₃ often overlap or appear as singlets).Limited: Only Ar-F signal available.
1H Diagnostic Triplet (

Hz):
The methyl group is split by the gem-difluoro group.
Singlet (Ar-H only): No aliphatic protons on the side chain.Multiplet: Standard triplet/quartet patterns, easily obscured by solvent.
Validation Self-Validating: The 1H triplet must match the 19F quartet coupling constant.Indirect: Relies on integration and chemical shift alone.Standard: Relies on H-H coupling constants only.

Experimental Protocol

To ensure reproducibility and high-resolution data, follow this optimized protocol.

Sample Preparation
  • Solvent Selection: DMSO-d₆ is the preferred solvent over CDCl₃.

    • Reasoning: DMSO-d₆ minimizes the exchange rate of the labile aniline protons (-NH₂), typically resulting in a sharp singlet or doublet (if coupled) rather than a broad, uninformative hump. It also prevents aggregation of fluorinated aromatics.

  • Concentration: 10–15 mg in 0.6 mL solvent.

  • Tube: 5mm high-precision NMR tube (Wilmad 528-PP or equivalent).

Instrument Parameters (400 MHz or higher)
  • Temperature: 298 K (25°C).

  • 1H Parameters:

    • Pulse Angle: 30°.

    • Relaxation Delay (D1): 1.0 s (sufficient for qualitative; use 5.0 s for qNMR).

    • Scans: 16–32.

  • 19F Parameters:

    • Critical Step: Run Coupled and Decoupled (1H-decoupled) experiments.

    • Spectral Width: +10 to -200 ppm.

    • Offset (O1): -100 ppm.

Detailed Spectral Analysis

1H NMR Analysis (Proton)

The proton spectrum provides the first layer of structural confirmation. The 1,2,5-substitution pattern dictates the aromatic splitting, while the side chain provides the "fingerprint."

SignalApprox. Shift (δ ppm)*MultiplicityCoupling Constants (

)
Assignment
A 6.80 – 7.10Multiplet

Ar-H3 (Ortho to F)
B 6.50 – 6.70Doublet of Doublets

Ar-H4 (Meta to F)
C 6.60 – 6.80Doublet of Doublets

Ar-H6 (Ortho to NH₂)
D 4.80 – 5.20Broad SingletN/A-NH₂ (Aniline amine)
E 1.50 – 1.60 Triplet

Hz
-CF₂-CH₃ (Methyl)
  • Note: Shifts are estimated for DMSO-d₆. The Methyl Triplet (Signal E) is the definitive proof of the CF₂Me group.

19F NMR Analysis (Fluorine)

This is the high-performance discriminator. Unlike non-fluorinated analogues, the 19F spectrum confirms the oxidation state of the side chain.

  • Signal 1: Aromatic Fluorine (Ar-F) [1]

    • Shift:

      
       to 
      
      
      
      ppm.
    • Pattern: Multiplet (typically ddd) due to coupling with H3, H4, and H6.

  • Signal 2: Aliphatic Gem-Difluoro (-CF₂-)

    • Shift:

      
       to 
      
      
      
      ppm.
    • Pattern (Coupled): Quartet .

    • Coupling: The two fluorine atoms are chemically equivalent (enantiotopic/isochronous in this achiral environment) and couple to the three methyl protons.

    • Diagnostic Value: The coupling constant (

      
       Hz) must match  the triplet splitting seen in the 1H spectrum (Signal E).
      

Structural Validation Workflow

The following diagram illustrates the logical pathway to confirm the structure of 5-(1,1-difluoroethyl)-2-fluoroaniline using the data described above.

StructuralValidation Sample Unknown Sample H_NMR 1H NMR Spectrum Sample->H_NMR F_NMR 19F NMR Spectrum Sample->F_NMR Methyl_Trip Signal: 1.5 ppm Triplet (J ~ 18Hz) H_NMR->Methyl_Trip Aliphatic Region CF2_Quart Signal: -90 ppm Quartet (J ~ 18Hz) F_NMR->CF2_Quart Aliphatic Region Ar_F Signal: -125 ppm Multiplet F_NMR->Ar_F Aromatic Region Match CONFIRM: J-coupling Match (1H Triplet = 19F Quartet) Methyl_Trip->Match CF2_Quart->Match Structure VALIDATED STRUCTURE: 5-(1,1-difluoroethyl)-2-fluoroaniline Ar_F->Structure Regiochemistry Check Match->Structure

Figure 1: Logic flow for the structural validation of the target molecule.[3] The convergence of the 1H triplet and 19F quartet coupling constants is the critical "Go/No-Go" decision point.

Technical Insights & Troubleshooting

The "Roof Effect" in 19F Spectra

In the 19F spectrum, you may observe second-order effects ("roofing") if the chemical shift difference between the two fluorine atoms in the CF₂ group becomes small relative to their coupling. However, in this molecule, the CF₂ fluorines are equivalent (A₂ system) unless the molecule is placed in a chiral solvent, in which case they would become diastereotopic (AB system) and show a complex pattern (


 Hz). In standard DMSO/CDCl₃, expect a clean quartet. 
Differentiation from Regioisomers
  • 4-(1,1-difluoroethyl)-2-fluoroaniline: The splitting pattern of the aromatic protons in the 1H NMR will differ significantly. The target (5-substituted) has a 1,2,4-proton arrangement (positions 3, 4, 6). The 4-substituted isomer would show a different coupling network (likely two doublets and a singlet-like pattern depending on resolution).

  • Deshielding Effects: The 1,1-difluoroethyl group is electron-withdrawing (inductive effect, -I) but less so than a -CF₃ group. This results in the aromatic protons being slightly more upfield (shielded) compared to the trifluoromethyl analogue.

References

  • Bioisosterism of Fluorinated Groups: Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. [Link]

  • NMR of Gem-Difluoro Groups: Hu, J., et al. (2015). Gem-Difluoroalkylation: A Strategy for the Synthesis of Difluoromethylated Compounds. Chemical Reviews. [Link]

  • 19F NMR Spectroscopy Guide: Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley-Interscience. [Link]

  • Solvent Effects in NMR: Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. [Link]

Sources

Comparative Guide: Metabolic Stability of Difluoroethyl vs. Ethyl Aniline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In medicinal chemistry, the ethyl group attached to an aniline scaffold often represents a metabolic "soft spot," susceptible to rapid oxidation by cytochrome P450 (CYP450) enzymes. This guide compares the metabolic stability of Ethyl Aniline derivatives against their Difluoroethyl bioisosteres.

The Verdict: Replacing a standard ethyl group with a 1,1-difluoroethyl (for ring attachments) or 2,2-difluoroethyl (for nitrogen attachments) moiety significantly enhances metabolic stability. This modification blocks benzylic hydroxylation and


-dealkylation pathways, effectively lowering intrinsic clearance (

) and extending half-life (

), often with minimal impact on steric volume or binding affinity.

Scientific Rationale & Mechanistic Insight

The "Ethyl Liability": Why Ethyl Groups Fail

Aniline derivatives are electron-rich, making them prime targets for oxidative metabolism.

  • 
    -Ethyl (Ring-attached):  The benzylic carbon (the 
    
    
    
    -carbon attached to the ring) is activated by the aromatic system. CYP450 enzymes easily abstract a hydrogen atom from this position, leading to benzylic hydroxylation and subsequent breakdown (e.g., to a ketone or carboxylic acid).
  • 
    -Ethyl (Nitrogen-attached):  The carbon adjacent to the nitrogen (
    
    
    
    -carbon) is susceptible to hydroxylation, leading to unstable carbinolamines that collapse via
    
    
    -dealkylation, causing loss of the alkyl group.
The "Difluoroethyl Solution": Bioisosteric Stabilization

Fluorine acts as a metabolic block due to two fundamental properties:

  • C-F Bond Strength: The C-F bond (

    
    116 kcal/mol) is significantly stronger than the C-H bond (
    
    
    
    99 kcal/mol), rendering it resistant to homolytic cleavage by the high-valent iron-oxo species of CYP450.
  • Electronic Deactivation: Fluorine is highly electronegative. In a 1,1-difluoroethyl group (

    
    ), the fluorines deplete electron density from the adjacent ring and the terminal methyl group, reducing the propensity for oxidative attack at distal sites.
    
Structural Distinction[1]
  • Ring Substitution: Use 1,1-difluoroethyl (

    
    ). This replaces the reactive benzylic hydrogens with fluorine.
    
  • Nitrogen Substitution: Use 2,2-difluoroethyl (

    
    ). Note: 1,1-difluoroalkylamines are chemically unstable and hydrolyze spontaneously. Therefore, metabolic blocking on nitrogen relies on 
    
    
    
    -fluorination (2,2-difluoro) to reduce the basicity of the amine and electronically deactivate the
    
    
    -hydrogens.

Comparative Analysis: Metabolic Pathways

The following diagram illustrates the metabolic fate of a standard ethyl aniline versus its difluoroethyl analog.

MetabolicPathway Figure 1: Mechanism of Metabolic Blocking via Fluorination Ethyl Ethyl Aniline (Metabolically Labile) Intermediate Radical/Cation Intermediate Ethyl->Intermediate CYP450 (H-abstraction) Metabolite Hydroxylated Metabolite (Inactive/Excreted) Intermediate->Metabolite OH Rebound Difluoro Difluoroethyl Aniline (Metabolically Stable) NoReaction Blocked Pathway (High Exposure) Difluoro->NoReaction C-F Bond Resists Oxidation

Figure 1: Comparison of CYP450-mediated oxidation pathways. The ethyl group undergoes H-abstraction, while the difluoroethyl group resists this step.

Quantitative Performance Comparison

The table below summarizes the physicochemical and metabolic shifts observed when transitioning from an ethyl to a difluoroethyl group in a typical drug-like aniline scaffold.

ParameterEthyl Derivative (

)
1,1-Difluoroethyl Derivative (

)
Impact on Drug Design
Metabolic Stability (

)
Low (< 30 min)High (> 120 min) Drastic reduction in clearance; supports QD dosing.
Intrinsic Clearance (

)
High (> 50

L/min/mg)
Low (< 10

L/min/mg)
Reduces first-pass effect; improves bioavailability.
Lipophilicity (LogP) Baseline+0.2 to +0.5 increase Fluorine increases lipophilicity; monitor for solubility.
H-Bond Capacity NeutralWeak H-bond Acceptor C-F acts as a weak acceptor; may pick up new interactions.
Conformation FlexibleRestricted The "Gauche effect" and steric bulk of F lock conformation.

Case Study Data: In Topoisomerase II inhibitors, replacing a methoxy or ethyl group with 1,1-difluoroethyl resulted in a compound (ARN24139) with:

  • Microsomal Stability:

    
     min (Human Liver Microsomes).[2]
    
  • Plasma Stability:

    
     min.[2]
    
  • Potency: Maintained low micromolar

    
     against cancer cell lines (DU145, HeLa).
    

Experimental Protocol: Microsomal Stability Assay

To validate the stability improvement in your own series, follow this standardized protocol for determining Intrinsic Clearance (


).
Reagents & Setup
  • Test System: Pooled Human Liver Microsomes (HLM) or Rat Liver Microsomes (RLM) (final protein conc: 0.5 mg/mL).

  • Cofactor: NADPH regenerating system or 1 mM NADPH.

  • Buffer: 100 mM Potassium Phosphate (pH 7.4).

  • Test Compound: 1

    
    M final concentration (from 10 mM DMSO stock; final DMSO < 0.1%).
    
Workflow Diagram

AssayWorkflow Figure 2: Microsomal Stability Assay Workflow Start Preparation Pre-warm Buffer & Microsomes to 37°C Dosing Initiation Add Test Compound (1 µM) + NADPH Start->Dosing Incubation Incubation 0, 5, 15, 30, 45, 60 min Dosing->Incubation Quench Termination Add Ice-cold Acetonitrile + Internal Std Incubation->Quench Process Processing Centrifuge (4000g, 20 min) -> Supernatant Quench->Process Analysis Analysis LC-MS/MS (MRM Mode) Process->Analysis

Figure 2: Step-by-step workflow for determining metabolic stability in liver microsomes.

Step-by-Step Procedure
  • Pre-Incubation: Mix microsomes and buffer in a 96-well plate. Pre-warm at 37°C for 10 mins.

  • Initiation: Add NADPH cofactor to start the reaction.[3] Control wells: Add buffer instead of NADPH.

  • Sampling: At

    
     min, transfer aliquots (e.g., 50 
    
    
    
    L) into a "Quench Plate" containing 150
    
    
    L ice-cold acetonitrile with Internal Standard (e.g., Warfarin or Tolbutamide).
  • Processing: Centrifuge the Quench Plate at 4,000 rpm for 20 min to pellet precipitated proteins.

  • Analysis: Inject supernatant onto LC-MS/MS. Monitor the depletion of the parent ion relative to the internal standard.

Data Calculation

Calculate the slope (


) of the natural log of percent remaining vs. time.




References

  • Direct Synthesis of Fluorinated Heteroarylether Bioisosteres. Vertex AI Search / CAS.cn. (2013). Discusses the difluoroethyl group as a metabolic stabilizer and bioisostere for methoxy/ethyl groups.[4] 5[6]

  • Design, Synthesis, and Pharmacokinetics of Novel Topoisomerase II Poisons.Journal of Medicinal Chemistry. (2020). Demonstrates the use of 3-(1,1-difluoroethyl)aniline (Compound 3f/ARN24139) to improve metabolic stability (

    
     min) in drug candidates. 6[6][7]
    
  • Applications of Fluorine in Bioisosteric Design. Expert Opinion on Drug Discovery. (2021). Reviews the strategic use of fluorine substitution, including 1,1-difluoroethyl and 2,2-difluoroethyl groups, to modulate pKa and block metabolic soft spots. 8[6]

  • Microsomal Stability Assay Protocol. Creative Bioarray. (2023). Standardized protocol for measuring intrinsic clearance in human liver microsomes. 3

  • A Novel Method to Incorporate 2,2-Difluoroethyl Group. Angewandte Chemie Int. Ed. (2024).[9][10] Details the synthesis and utility of 2,2-difluoroethyl groups as lipophilic hydrogen bond donors and metabolic stabilizers for amines. 11[6][7]

Sources

Mass spectrometry fragmentation patterns of 5-(1,1-difluoroethyl)-2-fluoroaniline

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the mass spectrometry fragmentation patterns of 5-(1,1-difluoroethyl)-2-fluoroaniline (CAS: 1552282-20-8). It is designed to assist analytical chemists and medicinal chemists in the structural validation and impurity profiling of fluorinated aniline intermediates.

Executive Summary

  • Compound: 5-(1,1-difluoroethyl)-2-fluoroaniline[1]

  • Formula:

    
    
    
  • Exact Mass: 175.0609 Da

  • Key Identifier: The labile methyl group adjacent to the gem-difluoro moiety provides a distinct fragmentation signature (Loss of 15 Da) that differentiates this scaffold from trifluoromethyl (

    
    ) analogues.
    

Structural Analysis & Ionization Physics

Before interpreting the spectrum, we must understand the electronic environment dictating the fragmentation.

FeatureElectronic EffectImpact on Fragmentation
1,1-Difluoroethyl Group (

)
Strong electron-withdrawing inductive effect (-I) coupled with resonance stabilization of the cation by Fluorine lone pairs.Primary Trigger: The C-C bond between

and

is the "weakest link" in the radical cation state, leading to rapid

-cleavage.
2-Fluoroaniline Core The amine (

) directs ortho/para activation; the 2-Fluorine adds an ortho-effect.
Secondary Trigger: Loss of HCN (characteristic of anilines) and HF elimination.
Ionization Modes
  • ESI(+) (Electrospray Ionization): Forms

    
     at m/z 176.07 . Fragmentation is driven by collision-induced dissociation (CID), favoring even-electron eliminations (e.g., HF, 
    
    
    
    ).
  • EI (Electron Ionization): Forms

    
     at m/z 175.06 . Fragmentation is radical-driven, favoring homolytic 
    
    
    
    -cleavage.

Predicted Fragmentation Pathways (EI/CID)

The following pathways represent the mechanistic breakdown of the molecule.

Pathway A: The "Gem-Difluoro" Alpha-Cleavage (Dominant)

The most diagnostic pathway is the loss of the terminal methyl group. Unlike a standard ethyl group, the presence of two fluorine atoms stabilizes the resulting carbocation via lone-pair donation, making this cleavage highly favorable.

  • Precursor:

    
     (m/z 175)
    
  • Mechanism: Homolytic cleavage of the

    
     bond.
    
  • Product: Ar-

    
     cation (m/z 160).
    
  • Diagnostic Value: A strong peak at [M-15] is the fingerprint of the 1,1-difluoroethyl moiety.

Pathway B: Hydrofluoric Acid (HF) Elimination

Fluorinated aromatics frequently undergo HF elimination, particularly when protons are available on the ring or adjacent alkyl groups.

  • Precursor: m/z 160 (from Pathway A) or Molecular Ion.

  • Mechanism: 1,2-elimination or proximity-driven H-abstraction.

  • Product: m/z 140 (Loss of

    
     + HF).
    
Pathway C: Aniline Ring Contraction

Characteristic of all anilines, the loss of neutral HCN confirms the presence of the amino group attached to the aromatic ring.

  • Precursor: m/z 175.

  • Mechanism: Ring contraction/rearrangement.

  • Product: m/z 148 (Loss of HCN).

Comparative Analysis: Target vs. Alternatives

This section compares the target molecule against common structural analogues to aid in differential diagnosis.

FeatureTarget Molecule (5-(1,1-difluoroethyl)...)Comparator 1: 3-(Trifluoromethyl)anilineComparator 2: 5-Ethyl-2-fluoroaniline
Substituent



Molecular Ion 175161139
Base Peak (Predicted) m/z 160 ([M-15])m/z 161 (Stable M+) or 142 ([M-F])m/z 124 ([M-15], Benzylic)
Key Differentiator Loss of Methyl (15 Da) is rapid and intense.[2]No Methyl Loss.

is chemically inert; loses F (19 Da) only at high energy.
Loss of Methyl forms a carbocation, but lacks the specific F-isotope pattern of the difluoro species.
Spectral Fingerprint M+

[M-15]

[M-35]
M+

[M-19]

[M-69]
M+

[M-15]

[M-43]

Insight: If your spectrum shows a loss of 19 Da (F) as the primary fragment, you likely have the trifluoromethyl analogue, not the difluoroethyl target.

Visualization of Fragmentation Workflow

The following diagram maps the logical flow of fragmentation from the molecular ion to the diagnostic fragments.

FragmentationPathway M Molecular Ion [M]+. m/z 175 (C8H8F3N) Frag_Methyl [M - CH3]+ m/z 160 (Ar-CF2+ Cation) M->Frag_Methyl -CH3 (15 Da) Alpha-Cleavage (Dominant) Frag_HCN [M - HCN]+ m/z 148 (Ring Contraction) M->Frag_HCN -HCN (27 Da) Aniline Characteristic Frag_F [M - F]+ m/z 156 (Minor Pathway) M->Frag_F -F (19 Da) Frag_HF [M - CH3 - HF]+ m/z 140 (Fluoro-benz-yne type) Frag_Methyl->Frag_HF -HF (20 Da) Secondary Elimination

Caption: Hierarchical fragmentation tree for 5-(1,1-difluoroethyl)-2-fluoroaniline showing the dominant alpha-cleavage pathway.

Experimental Protocol (LC-MS/MS)

To replicate these results or validate an unknown sample, use the following standardized protocol.

Objective: Obtain high-resolution MS/MS spectra to confirm the difluoroethyl moiety.

  • Sample Preparation:

    • Dissolve 1 mg of analyte in 1 mL of Methanol (LC-MS grade) .

    • Dilute 1:100 with 0.1% Formic Acid in Water/Acetonitrile (50:50).

  • LC Conditions:

    • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: 5% B to 95% B over 5 minutes.

  • MS Parameters (ESI+):

    • Capillary Voltage: 3.5 kV.

    • Source Temp: 350°C.

    • Collision Energy (CE): Ramp 10–40 eV. Note: The methyl loss is low-energy; HF loss requires higher CE.

  • Data Analysis:

    • Extract Ion Chromatogram (EIC) for m/z 176.07.

    • Check MS2 for the characteristic 176

      
       161  transition (Loss of 15 in ESI mode).
      

References

  • NIST Mass Spectrometry Data Center. (2023). Electron Ionization Mass Spectra of Fluoroanilines. National Institute of Standards and Technology. [Link]

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Foundational text for alpha-cleavage mechanisms).
  • Holčapek, M., et al. (2010). Fragmentation behavior of organofluorine compounds in mass spectrometry. Journal of Mass Spectrometry. [Link]

Sources

Validating Purity of 5-(1,1-difluoroethyl)-2-fluoroaniline: A Comparative HPLC-MS Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of kinase inhibitors and advanced agrochemicals, 5-(1,1-difluoroethyl)-2-fluoroaniline serves as a critical fluorinated building block.[1] Its purity is paramount; even trace regioisomers or defluorinated byproducts can poison downstream catalytic cycles or alter the biological activity of the final API (Active Pharmaceutical Ingredient).

While Gas Chromatography-Mass Spectrometry (GC-MS) and HPLC-UV are traditional mainstays for aniline analysis, they exhibit critical limitations for this specific substrate. This guide validates High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) as the superior methodology. We provide a direct performance comparison, a self-validating experimental protocol, and a compliance framework aligned with ICH Q2(R1) guidelines.

The Challenge: Why This Molecule?

The 1,1-difluoroethyl moiety introduces unique analytical challenges that disqualify standard "generic" aniline methods:

  • Thermal Instability (GC-MS Risk): The gem-difluoro group is susceptible to thermal dehydrofluorination (loss of HF) in hot GC injectors (

    
    C), leading to false impurity peaks (vinyl analogs) that are actually artifacts of the method, not the sample.[1]
    
  • UV Transparency (HPLC-UV Risk): Fluorine atoms are auxochromes but do not significantly extend conjugation. Common impurities (like defluorinated aliphatic side chains) may lack strong UV chromophores, rendering them invisible to UV detection at 254 nm.[1]

  • Regioisomerism: The separation of the 5-(1,1-difluoroethyl) isomer from potential 3- or 4- isomers requires high-efficiency stationary phases that standard silica cannot provide.

Comparative Analysis: HPLC-MS vs. Alternatives

The following table objectively compares the performance of HPLC-MS against the two most common alternatives for this specific fluorinated aniline.

FeatureMethod A: HPLC-MS (Recommended) Method B: GC-MSMethod C: HPLC-UV
Primary Mechanism Solvophobic interaction + Mass-to-Charge filteringVolatility + Electron Impact IonizationSolvophobic interaction + Light Absorption
Suitability for 1,1-difluoro High. Electrospray Ionization (ESI) is "soft" and preserves the difluoroethyl group.Medium/Low. High injector temps can cause degradation (HF elimination).Medium. Misses non-absorbing impurities.
Specificity Excellent. Distinguishes co-eluting peaks via

.
Good. Fingerprint fragmentation.Poor. Relies solely on Retention Time (

).
Sensitivity (LOD) < 1 ng/mL (SIM Mode)~10-50 ng/mL~500 ng/mL
Throughput 8-12 min run time20-30 min (requires cooling)10-15 min
Sample Prep Dilute & Shoot (compatible with salts)Requires extraction/drying (incompatible with salts)Dilute & Shoot

Validated Experimental Protocol

This protocol is designed to be self-validating . If the System Suitability Test (SST) fails, the data is invalid, preventing false positives.[1]

Reagents and Materials[3][4][5]
  • Analyte: 5-(1,1-difluoroethyl)-2-fluoroaniline (Reference Standard >99.5%).[1]

  • Solvents: LC-MS Grade Acetonitrile (ACN) and Water (

    
    ).
    
  • Modifier: Formic Acid (FA) – Critical for protonating the aniline amine for ESI+.

  • Column: C18 Stationary Phase (e.g., Agilent ZORBAX Eclipse Plus C18, 100mm x 2.1mm, 1.8 µm) or Phenyl-Hexyl (for enhanced fluorine selectivity).[1]

HPLC Conditions[6]
  • Flow Rate: 0.4 mL/min[1][2]

  • Column Temp: 40°C (Controls viscosity and improves peak shape)

  • Injection Volume: 2.0 µL

  • Mobile Phase A:

    
     + 0.1% Formic Acid[1]
    
  • Mobile Phase B: ACN + 0.1% Formic Acid

Gradient Table:

Time (min) % B Event
0.0 5 Equilibrating
1.0 5 Load Sample
8.0 95 Elute Lipophilic Impurities
10.0 95 Wash
10.1 5 Re-equilibrate

| 13.0 | 5 | End |

Mass Spectrometry Settings (ESI+)
  • Ionization: Electrospray Positive (ESI+)[1][2]

  • Capillary Voltage: 3500 V

  • Gas Temp: 300°C

  • Scan Mode:

    • Full Scan: 100–500

      
       (For impurity profiling)[1][2]
      
    • SIM (Selected Ion Monitoring):

      
       176.1 
      
      
      
      (For quantitation)

Key Fragmentation Pathways (for confirmation):

  • Parent: 176.1

    
    [1][2]
    
  • Fragment 1: 156.1

    
     (Characteristic of aliphatic fluorine)[1]
    
  • Fragment 2: 141.1

    
    
    

Validation Framework (ICH Q2(R1))

To ensure this method is robust for drug development, the following validation parameters must be met.

System Suitability Test (SST)

Before running samples, inject a standard mix.[1]

  • Retention Time Precision: %RSD

    
     0.5% for the main peak (n=6).
    
  • Tailing Factor:

    
     (Anilines tend to tail; formic acid mitigates this).
    
  • Signal-to-Noise (S/N):

    
     for the Limit of Quantitation (LOQ) standard.
    
Linearity & Range

Prepare calibration standards at 0.1, 0.5, 1, 10, 50, and 100 µg/mL.[1][2]

  • Acceptance Criteria:

    
    .
    
  • Why: Ensures the detector response is proportional to purity across the dynamic range.

Specificity (Stress Testing)

Subject the sample to acid (0.1 N HCl), base (0.1 N NaOH), and oxidative (


) stress for 4 hours.[1]
  • Requirement: The HPLC-MS method must resolve the degradation products from the main peak.

  • Note: Basic stress will likely induce dehydrofluorination (vinyl impurity). The MS must distinguish the vinyl peak (

    
     156) from the parent (
    
    
    
    176).

Workflow Visualization

The following diagram illustrates the logical flow of the validation process, distinguishing between "Pass" and "Fail" states to ensure data integrity.

G Start Start: Sample Preparation (Dissolve in 50:50 ACN:H2O) SST System Suitability Test (SST) (Inject Std n=6) Start->SST CheckSST Check SST Parameters: %RSD < 0.5%? Tailing < 1.5? SST->CheckSST FailSST HALT: Maintenance Required (Check Column/Source) CheckSST->FailSST No RunSamples Run Analytical Samples (Gradient Elution) CheckSST->RunSamples Yes MS_Detection MS Detection (ESI+) Extract m/z 176 (Parent) Extract m/z 156 (Impurity) RunSamples->MS_Detection DataProcess Data Processing Calculate Area % & Purity MS_Detection->DataProcess Decision Is Purity > 98.0%? DataProcess->Decision Pass RELEASE LOT (Generate CoA) Decision->Pass Yes Fail REJECT LOT (Recrystallize) Decision->Fail No

Caption: Analytical workflow for validating fluorinated aniline purity, incorporating "Go/No-Go" decision gates based on system suitability.

References

  • International Conference on Harmonisation (ICH). (2005).[3] Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • U.S. Food and Drug Administration (FDA). (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. Retrieved from [Link]

  • Dolan, J. W. (2002).[1] LCGC North America: Temperature Selectivity in Reversed-Phase LC. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.